Bis(oxalato)chromate(III)
Description
The exact mass of the compound Bis(oxalato)chromate(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(oxalato)chromate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(oxalato)chromate(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
18954-99-9 |
|---|---|
Molecular Formula |
C4H4CrO10- |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
chromium(3+);oxalate;dihydrate |
InChI |
InChI=1S/2C2H2O4.Cr.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+3;;/p-4 |
InChI Key |
QEFLQERGWRXFOW-UHFFFAOYSA-J |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |
Other CAS No. |
18954-99-9 |
Synonyms |
is(oxalato)chromate(III) diaquobis(oxalato)chromate(III) |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of Bis(oxalato)chromate(III)
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of bis(oxalato)chromate(III) complexes. The focus is on the diaquabis(oxalato)chromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, which exists as distinct cis and trans geometric isomers.[1] This document details established experimental protocols, presents key quantitative data in a structured format, and visualizes complex workflows and structures for enhanced clarity.
Synthesis Protocols
The selective synthesis of cis and trans isomers of bis(oxalato)chromate(III) salts is achieved by carefully controlling the reaction conditions.[1] The most common methods involve the redox reaction between an oxalate source, typically oxalic acid, and a chromium(VI) source, such as potassium dichromate.
Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate
This synthesis employs a method that verges on mechanochemistry, involving the intimate grinding of solid reactants.[1]
Experimental Protocol:
-
Reactant Preparation: Finely grind 4.0 g of potassium dichromate (K₂Cr₂O₇) and 12.0 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) separately using a mortar and pestle.[2][3]
-
Mixing: Thoroughly mix the powdered reactants in a clean, dry evaporating dish or a large mortar.[1][3]
-
Initiation: Add a single drop of distilled water to the center of the mixture and cover the dish with a watch glass. A vigorous, exothermic reaction will commence, often with frothing and the evolution of carbon dioxide gas.[1][3][4]
-
Precipitation: Once the initial reaction subsides (typically after about an hour), add 20-30 mL of 95% ethanol to the resulting viscous, dark-colored liquid. Stir vigorously with a glass rod to precipitate the complex as a solid.[2][3]
-
Isolation and Purification: Collect the crystalline product by filtration (e.g., using a sintered glass funnel). Wash the crystals first with a 1:1 ethanol/water mixture, followed by pure ethanol to remove any unreacted starting materials.[5]
-
Drying: Air-dry the final product. The resulting compound is the cis isomer, which appears as dark green to black crystals.[6]
Synthesis of trans-Potassium Diaquabis(oxalato)chromate(III) Trihydrate
The trans isomer is typically prepared in an aqueous solution under conditions that allow for thermodynamic equilibrium.
Experimental Protocol:
-
Solution Preparation: Dissolve 12.0 g of oxalic acid dihydrate in a minimal amount of boiling distilled water. In a separate beaker, dissolve 4.0 g of potassium dichromate in a small amount of boiling water.[2]
-
Reaction: Slowly pour the hot potassium dichromate solution into the hot oxalic acid solution while stirring.[2]
-
Crystallization: Boil the resulting solution until its volume is reduced by about half. Then, allow the solution to cool and evaporate slowly at room temperature.[2]
-
Isolation: After a period of slow evaporation (which may take several days), violet crystals of the trans isomer will form.
-
Purification and Drying: Filter the crystals, wash with cold water and then ethanol, and air-dry.
The choice of counter-cation is a critical factor that influences the crystallization process and the final structure.[1] Besides alkali metals, organic cations like imidazolium and piperidinium have been used to precipitate the [Cr(C₂O₄)₂(H₂O)₂]⁻ anion, forming novel hybrid salts.[7][8]
Visualization of Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow and the resulting chemical structures.
Caption: Synthesis workflow for cis and trans isomers.
Caption: Octahedral geometry of the complex anions.
Characterization Protocols and Data
A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized complexes.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the d-orbitals of the chromium(III) ion. For an octahedral Cr(III) complex (a d³ ion), two primary spin-allowed d-d transitions are typically observed.[1] These correspond to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized complex of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of 300-700 nm using a UV-Vis spectrophotometer.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the two characteristic d-d transition bands.
Table 1: UV-Visible Spectroscopic Data
| Complex Isomer | Transition 1 (⁴A₂g → ⁴T₂g) λ_max | Transition 2 (⁴A₂g → ⁴T₁g) λ_max | Reference(s) |
| cis/trans-[Cr(C₂O₄)₂(H₂O)₂]⁻ | ~560 nm | ~415 nm | [2][9] |
| (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂] | 564 nm | 416 nm | [8] |
Note: Both cis and trans isomers exhibit very similar absorption maxima, making them difficult to distinguish by UV-Vis alone.[2][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the complex, particularly the coordinated oxalate and aqua ligands. The oxalate ion (C₂O₄²⁻), acting as a bidentate chelating agent, shows characteristic vibrational frequencies that are sensitive to its coordination with the chromium(III) center.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the complex with dry potassium bromide (KBr) and pressing it into a thin pellet.[8][10]
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[11][12]
-
Analysis: Assign the observed absorption bands to specific vibrational modes.
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Description | Typical Range (cm⁻¹) | Reference(s) |
| ν(O-H) | Stretching of aqua (H₂O) ligands and lattice water | 3000 - 3500 | [8][13] |
| ν_as(C=O) | Antisymmetric stretching of coordinated oxalate | ~1705 | [8] |
| ν_s(C-O) + ν(C-C) | Symmetric stretching of coordinated oxalate | ~1400 | [8] |
| δ(O-C=O) | In-plane oxalate ring deformation | ~903 | [8] |
| ν(Cr-O) | Chromium-Oxygen stretching | 480 - 622 | [8][11] |
Magnetic Susceptibility
This technique measures the magnetic properties of the complex, which are determined by the number of unpaired electrons. Chromium(III) is a d³ ion and, in a high-spin octahedral environment, possesses three unpaired electrons.
Experimental Protocol:
-
Sample Preparation: A finely powdered solid sample of the complex is used.
-
Data Acquisition: The magnetic susceptibility of the sample is measured at room temperature using a magnetic susceptibility balance (e.g., Gouy balance or SQUID magnetometer).[14]
-
Calculation: The effective magnetic moment (μ_eff) is calculated from the measured susceptibility. The theoretical spin-only value is 3.87 B.M.[15]
Table 3: Magnetic Properties of Cr(III) Complexes
| Property | Description | Expected Value | Observed Value | Reference(s) |
| Number of Unpaired Electrons | (n) | 3 | - | [14] |
| Spin-Only Magnetic Moment (μ_so) | √[n(n+2)] Bohr Magnetons | 3.87 B.M. | 3.80 - 3.92 B.M. | [14][15][16] |
The observed magnetic moments are in close agreement with the spin-only value, confirming the +3 oxidation state and octahedral geometry of the chromium center.[14][16]
Thermal Analysis (TGA/DTA)
Thermal analysis techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are used to study the decomposition of the complex upon heating.[1] These methods reveal a stepwise decomposition process.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of the complex is placed in the instrument's crucible.
-
Data Acquisition: The sample is heated at a constant rate in an inert atmosphere (e.g., argon or nitrogen), and the change in mass (TG) and temperature difference (DTA) are recorded as a function of temperature.[17]
-
Analysis: The resulting curves are analyzed to determine the temperatures and corresponding mass losses for each decomposition step.
Table 4: Thermal Decomposition Data for trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O
| Step | Temperature Range (°C) | Mass Loss (%) | Description | Reference(s) |
| 1 | 90 - 130 | ~11% | Loss of 3 uncoordinated water molecules | [1] |
| 2 | 156 - 196 | ~7% | Loss of 2 coordinated water molecules | [1] |
| 3 | > 300 | Varies | Decomposition of the anhydrous complex | [1][18] |
Note: The exact temperatures can vary depending on the heating rate and specific compound.
References
- 1. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. qscience.com [qscience.com]
- 8. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. fizika.si [fizika.si]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of trans-diaquabis(oxalato)chromate(III)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of the trans-diaquabis(oxalato)chromate(III) anion, a coordination complex of interest in various chemical and materials science applications. This document summarizes key crystallographic data, details experimental protocols for its characterization, and presents visualizations of its structure and the workflow for its determination.
Crystal Structure and Coordination Geometry
The trans-diaquabis(oxalato)chromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, features a central chromium(III) ion in a distorted octahedral coordination environment. The chromium ion is bonded to four oxygen atoms from two bidentate oxalate ligands in the equatorial plane and two oxygen atoms from two water molecules in the axial positions.[1][2] This arrangement leads to a trans configuration of the aqua ligands. The overall structure is stabilized by a network of hydrogen bonds involving the coordinated and uncoordinated water molecules, as well as the counter-ions.[1][2]
The crystal packing of the trans-diaquabis(oxalato)chromate(III) anion is influenced by the nature of the counter-ion, leading to different crystal systems and unit cell parameters. Several salts of this complex have been synthesized and structurally characterized, including those with imidazolium, piperidinium, and potassium cations.[1][2][3]
Quantitative Crystallographic Data
The crystallographic data for various salts of trans-diaquabis(oxalato)chromate(III) are summarized in the tables below. These data have been compiled from single-crystal X-ray diffraction studies.
Table 1: Crystallographic Data for Various trans-diaquabis(oxalato)chromate(III) Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Imidazolium trans-diaquabis(oxalato)chromate(III) dihydrate[1] | (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | Monoclinic | C2/c | 10.836(1) | 7.541(1) | 16.349(3) | 90 | 93.52(1) | 90 | 1332.0(4) | 4 |
| Piperidinium trans-diaquabis(oxalato)chromate(III) tetrahydrate[2] | (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O | Orthorhombic | Cmc2₁ | 7.4329(3) | 9.9356(5) | 23.6756(11) | 90 | 90 | 90 | 1748.45(14) | 4 |
| Potassium trans-diaquabis(oxalato)chromate(III) urea disolvate[3][4] | K[Cr(C₂O₄)₂(H₂O)₂]·2CO(NH₂)₂ | Triclinic | P-1 | 5.101(1) | 7.029(1) | 10.554(2) | 76.73 | 77.46 | 81.32 | 357.5 | 1 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the [Cr(C₂O₄)₂(H₂O)₂]⁻ Anion
| Compound | Cr-O(ox) | Cr-O(aqua) | O(ox)-Cr-O(ox) | O(aqua)-Cr-O(aqua) |
| Imidazolium salt[1] | 1.967 - 1.978 | 1.996 | 82.7 - 97.3 | 180.0 |
| Piperidinium salt[2] | 1.965 - 1.975 | 1.990 - 2.001 | 82.5 - 97.5 | 178.9 |
| Potassium salt (urea disolvate)[3][4] | ~1.97 | ~2.00 | ~83 - 97 | 180.0 |
Note: The bond lengths and angles for the potassium salt are approximate as they were not explicitly listed in the abstract and would require access to the full crystallographic information file.
Experimental Protocols
The determination of the crystal structure of trans-diaquabis(oxalato)chromate(III) salts involves two primary experimental stages: synthesis of the crystalline material and its analysis by single-crystal X-ray diffraction.
Synthesis of trans-potassium-diaquabis(oxalato)chromate(III) trihydrate
A common method for the synthesis of the potassium salt of the complex is as follows:
-
Preparation of Reactant Solutions: A solution of oxalic acid dihydrate (12 g) is prepared in a minimal amount of boiling water.[5][6] A separate solution of potassium dichromate (4 g) is also prepared in a small amount of boiling water.[5][6]
-
Reaction: The hot potassium dichromate solution is slowly added to the boiling oxalic acid solution.[6] The reaction is vigorous and should be performed in a large beaker with a watch glass cover to prevent spillage.
-
Crystallization: The resulting solution is cooled, and then ethanol is added to precipitate the crude product.[5] The mixture is allowed to stand for crystallization to occur.
-
Isolation and Purification: The crystals are collected by filtration, washed with cold water and then with 95% ethanol, and finally air-dried.[5][6]
Single-Crystal X-ray Crystallography
The following protocol is a generalized procedure for the structural determination of coordination complexes like trans-diaquabis(oxalato)chromate(III) salts.[7][8][9]
-
Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope. The crystal should be well-formed and free of visible defects.[8] It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.[8][10]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[10]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.[9][10]
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the coordination geometry of the trans-diaquabis(oxalato)chromate(III) anion.
Caption: Experimental workflow for determining the crystal structure.
Caption: Coordination geometry of the trans-diaquabis(oxalato)chromate(III) anion.
References
- 1. qscience.com [qscience.com]
- 2. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of potassium trans-diaquabis[oxalato-κ2O,O] chromate(III) urea disolvate, K[Cr(C2O4)2(H2O)2]·2CO(NH2)2, C6H12CrKN4O12 | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. chemijournal.com [chemijournal.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Magnetic Properties of Bis(oxalato)chromate(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of bis(oxalato)chromate(III) complexes. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the magnetochemistry of coordination compounds. This document summarizes key magnetic data, details experimental methodologies, and illustrates the fundamental relationships governing the magnetic behavior of these complexes.
Core Principles of Magnetism in Bis(oxalato)chromate(III) Complexes
The magnetic properties of bis(oxalato)chromate(III) complexes are primarily dictated by the electronic configuration of the chromium(III) ion and the structural arrangement of the ligands. The Cr(III) ion, a d³ metal, possesses three unpaired electrons in its ground state, leading to inherent paramagnetism. The oxalate ligand (ox), C₂O₄²⁻, can act as a simple bidentate chelating agent or as a bridging ligand connecting multiple metal centers. This bridging capability is crucial as it can mediate magnetic exchange interactions between paramagnetic Cr(III) ions, leading to more complex magnetic phenomena such as antiferromagnetism or ferromagnetism, particularly at low temperatures.
Generally, mononuclear bis(oxalato)chromate(III) complexes exhibit paramagnetic behavior that follows the Curie-Weiss law at higher temperatures. At lower temperatures, weak intermolecular interactions, often antiferromagnetic in nature, can be observed. In polynuclear complexes where oxalate acts as a bridge, the nature and strength of the magnetic coupling are highly dependent on the precise coordination mode of the oxalate ligand and the resulting metal-metal distances.
Quantitative Magnetic Data
The magnetic properties of various bis(oxalato)chromate(III) complexes have been investigated, yielding important quantitative data. The following table summarizes key magnetic parameters for a selection of these complexes.
| Complex | χMT at 300 K (cm³ mol⁻¹ K) | Effective Magnetic Moment (μeff) (μB) | Weiss Constant (θ) (K) | Magnetic Behavior |
| (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | ~1.87 | ~3.87 (spin-only) | Not specified | Paramagnetic with weak antiferromagnetic interactions at low T[1] |
| K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | Not specified | ~3.87 (spin-only) | Not specified | Paramagnetic |
| AsPh₄[Cr(bipy)(ox)₂]·H₂O | Not specified | Not specified | Not specified | Weak antiferromagnetic interactions |
| [NaCr(bipy)(ox)₂(H₂O)]·2H₂O | Not specified | Not specified | Not specified | Weak antiferromagnetic interactions |
| A bis(oxalato)chromate(III) complex with bpym ligand | C = 1.772 cm³ K mol⁻¹ | Not specified | Not specified | Isolated Cr(III) behavior |
| [NBu₄]₄[Cr₂(ox)₅]·2CHCl₃ | Not specified | Not specified | J = -3.1 cm⁻¹ | Antiferromagnetic coupling[2] |
Experimental Protocols
The determination of the magnetic properties of bis(oxalato)chromate(III) complexes relies on precise experimental techniques. The two most common methods employed are the Gouy method and Superconducting Quantum Interference Device (SQUID) magnetometry.
Gouy Method
The Gouy method is a classical technique for measuring magnetic susceptibility based on the force exerted on a sample by an inhomogeneous magnetic field.
Methodology:
-
Sample Preparation: A solid sample of the bis(oxalato)chromate(III) complex is finely ground into a homogeneous powder to ensure uniform packing. The powder is then packed into a long, cylindrical Gouy tube of a known cross-sectional area (A). The length of the sample column (l) is measured precisely.
-
Instrumentation: A Gouy balance is used, which consists of an analytical balance from which the Gouy tube is suspended, and an electromagnet capable of generating a strong, inhomogeneous magnetic field.
-
Measurement Procedure:
-
The mass of the empty Gouy tube is measured in the absence of a magnetic field (m_empty_off) and in the presence of the magnetic field (m_empty_on).
-
The Gouy tube is filled with the powdered sample to the desired length, and its mass is measured without the magnetic field (m_sample_off).
-
The magnetic field is then applied, and the apparent mass of the sample in the magnetic field is recorded (m_sample_on).
-
-
Data Analysis:
-
The change in mass (Δm) due to the magnetic field is calculated as: Δm = (m_sample_on - m_sample_off) - (m_empty_on - m_empty_off)
-
The volume magnetic susceptibility (κ) is determined using the equation: F = 0.5 * (κ_sample - κ_air) * A * (H_max² - H_min²) where F is the force (related to Δm), A is the cross-sectional area of the sample, and H_max and H_min are the magnetic field strengths at the bottom and top of the sample, respectively. In practice, the balance is calibrated with a substance of known magnetic susceptibility, such as Hg[Co(SCN)₄] or [Ni(en)₃]S₂O₃.
-
The molar magnetic susceptibility (χ_M) is then calculated from the mass susceptibility (χ_g = κ/ρ, where ρ is the density).
-
Diamagnetic Correction: The measured molar susceptibility is corrected for the diamagnetic contributions of the constituent atoms and ligands using Pascal's constants. This corrected susceptibility (χ'_M) represents the paramagnetic contribution.
-
Curie-Weiss Law: The temperature dependence of the magnetic susceptibility is often analyzed using the Curie-Weiss law: χ'_M = C / (T - θ) where C is the Curie constant and θ is the Weiss constant. A plot of 1/χ'_M versus T gives a straight line with a slope of 1/C and a y-intercept of -θ/C.
-
Effective Magnetic Moment: The effective magnetic moment (μ_eff) is calculated from the Curie constant or from the magnetic susceptibility at a given temperature: μ_eff = 2.828 * √(χ'_M * T) or μ_eff = 2.828 * √C
-
SQUID Magnetometry
SQUID magnetometry is a highly sensitive method for determining the magnetic properties of materials. It is particularly well-suited for studying weak magnetic responses and the temperature dependence of magnetic susceptibility.
Methodology:
-
Sample Preparation: A polycrystalline sample of the bis(oxalato)chromate(III) complex (typically a few milligrams) is carefully weighed and placed in a gelatin capsule or a similar sample holder. The sample should be packed to prevent movement during the measurement.
-
Instrumentation: A SQUID magnetometer, such as a Quantum Design MPMS, is used. This instrument can control the temperature of the sample from very low temperatures (e.g., 2 K) to high temperatures (e.g., 400 K) and apply a precise magnetic field.
-
Measurement Procedure:
-
The sample is loaded into the magnetometer.
-
The magnetic moment of the sample is measured as a function of temperature. A common procedure involves cooling the sample to the lowest temperature (e.g., 2 K) in zero magnetic field (Zero-Field-Cooled, ZFC), then applying a small magnetic field (e.g., 0.1 T) and measuring the magnetic moment as the temperature is increased. Subsequently, the sample can be cooled in the presence of the same magnetic field (Field-Cooled, FC) and the measurement repeated upon warming.
-
Isothermal magnetization measurements can also be performed, where the magnetic moment is measured as a function of the applied magnetic field at a constant temperature.
-
-
Data Analysis:
-
The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_M).
-
The data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the complex using Pascal's constants.
-
The temperature dependence of the magnetic susceptibility (χ_M vs. T) and the product χ_MT vs. T are plotted and analyzed. The shape of the χ_MT vs. T plot provides insights into the nature of the magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic).
-
For paramagnetic systems, the data in the high-temperature region is fitted to the Curie-Weiss law to determine the Curie constant (C) and the Weiss constant (θ).
-
The effective magnetic moment (μ_eff) is calculated from the magnetic susceptibility data.
-
Signaling Pathways and Logical Relationships
The relationship between the molecular structure of bis(oxalato)chromate(III) complexes and their magnetic properties can be visualized as a logical workflow. The key determinants are the nuclearity of the complex (mononuclear vs. polynuclear) and the coordination mode of the oxalate ligand.
References
A Technical Guide to the Thermal Behavior of Bis(oxalato)chromate(III) Salts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition of bis(oxalato)chromate(III) salts, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the thermal decomposition pathways.
Introduction
Bis(oxalato)chromate(III) complexes are a class of coordination compounds that have garnered interest for their diverse applications in materials science and catalysis. Their thermal stability and decomposition pathways are critical parameters that influence their synthesis, handling, and application. Understanding the thermal behavior of these salts is paramount for controlling their properties and designing novel materials with desired functionalities. This guide focuses on the thermal decomposition of several key bis(oxalato)chromate(III) salts, providing a comparative analysis of their behavior under thermal stress.
Quantitative Thermal Analysis Data
The thermal decomposition of bis(oxalato)chromate(III) salts typically proceeds in multiple steps, involving dehydration, decomposition of the organic cation, and finally, the decomposition of the oxalate ligands to yield a metal oxide residue. The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for various bis(oxalato)chromate(III) salts.
Table 1: Thermal Decomposition Data for Piperidinium trans-diaquabis(oxalato)chromate(III) tetrahydrate ((C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O) [1][2][3]
| Decomposition Step | Temperature Range (°C) | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Description |
| 1 | 90 - 130 | 18.48 | 18.47 | Release of four molecules of water of crystallization and partial degradation of the organic moieties. |
| 2 | 156 - 196 | 8.56 | 8.57 | Release of the two coordinated water molecules. |
| 3 | 250 - 389 | 55.83 | 54.94 | Total decomposition of the complex, leading to a final residue of Cr₂O₃. |
Table 2: Thermal Decomposition Data for Imidazolium trans-diaquabis(oxalato)chromate(III) dihydrate ((C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O) [4]
| Decomposition Step | Temperature (°C) | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Description |
| 1 | ~145 (DTA peak) | 20.41 | 19.5 | Loss of four water molecules (two coordinated and two uncoordinated). |
| 2 | > 145 | - | - | Subsequent decomposition of the organic cation and oxalate ligands. |
Table 3: Thermal Decomposition of Potassium trans-diaquabis(oxalato)chromate(III) trihydrate (K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O) [5][6]
| Decomposition Step | Temperature Range (°C) | Description |
| 1 | Not specified | Dehydration (loss of water molecules). |
| 2 | Not specified | Decomposition of the anhydrous complex. |
| 3 | Not specified | Oxidation of intermediates in air. |
Note: Detailed quantitative data for the potassium salt was not available in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal behavior of bis(oxalato)chromate(III) salts.
Synthesis of Bis(oxalato)chromate(III) Salts
3.1.1. Synthesis of Piperidinium trans-diaquabis(oxalato)chromate(III) tetrahydrate [1][3]
-
Dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in distilled water to form solution A.
-
In a separate beaker, dissolve piperidine and oxalic acid dihydrate in distilled water to form solution B.
-
Add solution B dropwise to solution A with continuous stirring at room temperature.
-
Continue stirring the mixture for several hours.
-
Filter the resulting solution and allow the filtrate to stand at room temperature for slow evaporation.
-
Violet prismatic crystals of (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂]·4H₂O will form over a period of two weeks.
-
Harvest the crystals by filtration, wash with ethanol, and air dry.
3.1.2. Synthesis of Imidazolium trans-diaquabis(oxalato)chromate(III) dihydrate [4]
-
Prepare an aqueous solution of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O).
-
Prepare a separate aqueous solution of imidazole and oxalic acid dihydrate.
-
Slowly add the imidazole and oxalic acid solution to the chromium(III) nitrate solution with constant stirring.
-
Allow the resulting solution to slowly evaporate at room temperature.
-
Crystals of (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O will form.
-
Isolate the crystals by filtration.
3.1.3. Synthesis of Potassium trans-diaquabis(oxalato)chromate(III) trihydrate [7]
-
Dissolve oxalic acid dihydrate in a minimal amount of boiling water.
-
In a separate container, dissolve potassium dichromate in a small amount of boiling water.
-
Pour the potassium dichromate solution into the hot oxalic acid solution.
-
Boil the mixture until its volume is reduced by half.
-
Allow the solution to cool and then slowly evaporate at room temperature to one-third of its original volume.
-
Filter the resulting crystals and wash them with 95% ethanol.
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [1][8][9][10]
-
Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow using standard reference materials (e.g., indium) under the same experimental conditions to be used for the sample analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the crystalline bis(oxalato)chromate(III) salt into an appropriate sample pan (e.g., alumina or aluminum).
-
Experimental Conditions:
-
Place the sample pan in the TGA/DSC furnace.
-
Use an inert reference pan (an empty sample pan).
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass, heat flow, and temperature continuously throughout the experiment.
-
Data Analysis:
-
Plot the mass loss as a function of temperature to obtain the TGA curve.
-
Plot the differential heat flow as a function of temperature to obtain the DSC curve.
-
Determine the onset and peak temperatures of decomposition events from the DSC curve and the corresponding mass loss from the TGA curve.
-
Calculate the percentage mass loss for each decomposition step and compare it with the theoretical values to elucidate the decomposition pathway.
-
Visualization of Thermal Decomposition Pathway
The following diagram illustrates the general thermal decomposition pathway for a hydrated bis(oxalato)chromate(III) salt with an organic cation.
References
- 1. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. qscience.com [qscience.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
cis- and trans-isomers of potassium diaquabis(oxalato)chromate(III)
An In-depth Technical Guide to the Cis- and Trans-Isomers of Potassium Diaquabis(oxalato)chromate(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , focusing on their synthesis, characterization, and key chemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and coordination chemistry.
Introduction
The complex ion diaquabis(oxalato)chromate(III) exists as two geometric isomers: cis and trans. These isomers exhibit distinct physical and chemical properties, including differences in color, solubility, and reactivity. The study of these isomers is crucial for understanding the principles of coordination chemistry and for the development of new materials and therapeutic agents. The chromium(III) center in these complexes is octahedrally coordinated by two bidentate oxalate ligands and two monodentate aqua ligands.
Molecular Structure and Isomerism
The spatial arrangement of the ligands around the central chromium ion gives rise to the cis and trans isomerism. In the cis-isomer, the two aqua ligands are adjacent to each other, resulting in a molecule with C₂ symmetry. In the trans-isomer, the aqua ligands are positioned on opposite sides of the chromium ion, leading to a higher D₂h symmetry. This structural difference is the fundamental reason for their varying properties.
Computational studies, specifically using DFT and MP2 methods, have shown that the cis-isomer is thermodynamically more stable than the trans-isomer by an average relative energy of 2.1 kcal/mol.[1][2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the .
Table 1: Spectroscopic Data
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Molar Extinction Coefficient (ε) at λmax |
| cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | 415 - 416 | 560 - 562 | Higher than trans-isomer |
| trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | 415 | 560 | Lower than cis-isomer |
Data sourced from multiple computational and experimental studies.[1][2][3][4][5]
Table 2: Structural Data (Calculated Bond Lengths)
| Isomer | Cr-O (oxalate) Bond Length (Å) | Cr-O (water) Bond Length (Å) |
| cis-isomer | 1.92, 1.94 | 2.14 |
| trans-isomer | 1.95 | 2.10 |
These values are derived from computational modeling.[3]
Table 3: Kinetic Data for Trans-to-Cis Isomerization
| Parameter | Value |
| Reaction Order | First-order[4][6][7] |
| Activation Energy (Ea) | 17.9 kcal/mol[4][6][7] |
| Frequency Factor (A) | 3 x 10⁹ s⁻¹[4][6] |
Experimental Protocols
Synthesis of trans-Potassium Diaquabis(oxalato)chromate(III) Trihydrate
This procedure is based on the reaction of potassium dichromate with oxalic acid in an aqueous solution.[3][8]
Materials:
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium dichromate (K₂Cr₂O₇)
-
Distilled water
-
Ethanol (95%)
Procedure:
-
Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water in a 300 mL beaker.
-
In a separate container, dissolve 4 g of potassium dichromate in a small amount of boiling water.
-
Slowly and carefully add the potassium dichromate solution to the hot oxalic acid solution in small portions. The reaction can be vigorous. Cover the beaker with a watch glass to prevent splashing.
-
Evaporate the resulting solution to about half of its original volume.
-
Allow the solution to cool and stand at room temperature. Slow evaporation is crucial to favor the crystallization of the less soluble trans-isomer and prevent contamination with the cis-isomer.[8]
-
Dark green-gray crystals of the trans-isomer will form.[8]
-
Collect the crystals by filtration, wash them with cold water and then with ethanol.
-
Dry the crystals in the air.
Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate
This synthesis involves a solid-state reaction between potassium dichromate and oxalic acid.[3][9][10]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Distilled water
-
Ethanol (95%)
Procedure:
-
Thoroughly grind 4 g of potassium dichromate and 12 g of oxalic acid dihydrate together in a mortar and pestle to obtain a fine, homogeneous powder.[3][10]
-
Transfer the mixture to an evaporating dish and add a single drop of water to initiate the reaction. Cover the dish with a watch glass.[3][10] An exothermic reaction will occur with the evolution of carbon dioxide.
-
After the initial vigorous reaction subsides, allow the mixture to stand for about an hour to ensure the reaction goes to completion.[10]
-
Add approximately 20-30 mL of 95% ethanol to the reaction mixture and stir with a glass rod. The product will precipitate as a thick paste.[3][10]
-
Collect the fine, lilac-colored powder of the cis-isomer by filtration.[7]
-
Wash the product with 95% ethanol and dry it.
Characterization by UV-Vis Spectrophotometry
Procedure:
-
Prepare solutions of both the cis- and trans-isomers of known concentration in distilled water. For the trans-isomer, freshly prepared solutions should be used and kept cool to minimize isomerization to the cis form.[7]
-
Record the absorption spectra of both solutions over a wavelength range of 300-740 nm using a UV-Vis spectrophotometer.
-
Identify the two maximum absorption wavelengths (λmax) for each isomer, which are expected around 415 nm and 560 nm.[1][2][3][4] The cis-isomer will exhibit higher molar extinction coefficients at these wavelengths compared to the trans-isomer.[5]
Visualizations
Synthesis and Isomerization Pathway
Caption: Synthesis routes and isomerization relationship between cis- and trans-isomers.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of cis- and trans-isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Computational and Experimental Studies of Trans- and Cis-Isomers of Potassium Diaquabis(Oxalato)Chromate (III) | Scientific.Net [scientific.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. inorganic chemistry - Why does only the cis-isomer of potassium dioxalatodiaquochromate(III) form? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Potassium Dioxalato Diaquo Chromium (III) Complexes: Trans–Cis Isomerization | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
A Technical Guide to the Historical and Experimental Context of Bis(oxalato)chromate(III) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of coordination compounds has been a cornerstone of inorganic chemistry for over a century, providing fundamental insights into the nature of chemical bonding, molecular geometry, and reactivity. Among the vast array of coordination complexes, the bis(oxalato)chromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, holds a significant place. Its rich history is intertwined with the foundational work of Alfred Werner on coordination theory and the development of concepts of stereoisomerism in inorganic compounds. This technical guide provides an in-depth exploration of the historical context, key experimental protocols, and physicochemical properties of bis(oxalato)chromate(III) complexes, with a particular focus on the potassium salts of its cis and trans isomers. Furthermore, it delves into the potential relevance of chromium complexes in the realm of drug development, particularly concerning their antioxidant properties.
Historical Context: From Werner's Postulates to Modern Coordination Chemistry
The intellectual framework for understanding bis(oxalato)chromate(III) was established by Alfred Werner in the late 19th and early 20th centuries.[1][2] Werner's revolutionary coordination theory proposed that metal ions possess a primary valence (oxidation state) and a secondary valence (coordination number), the latter of which dictates the spatial arrangement of ligands around the central metal ion.[3][4] His work with cobalt(III) and chromium(III) ammine and halide complexes was instrumental in establishing the concept of octahedral geometry for six-coordinate metals, which is central to the structure of bis(oxalato)chromate(III).[5][6]
Werner's theory predicted the existence of geometric isomers for complexes of the type [MA₄B₂], such as the cis and trans isomers of the diaquabis(oxalato)chromate(III) anion.[4] Early 20th-century research by chemists following in Werner's footsteps began to explore the coordination chemistry of various metals with dicarboxylate ligands like oxalate. While direct attribution of the initial synthesis of bis(oxalato)chromate(III) in the earliest literature is challenging to pinpoint, studies on the reactions between chromium(III) salts and oxalate ions laid the groundwork for its isolation and characterization. A notable early and comprehensive study was conducted by Hamm and Davis in 1953, which investigated the reactions between hexaquochromium(III) and oxalate ions.[7] The first crystal structure of the trans isomer was reported by van Niekerk and Schoening in 1950, providing definitive proof of its geometry.[8][9] These foundational studies paved the way for a deeper understanding of the synthesis, structure, and reactivity of this important coordination complex.
Physicochemical Properties
The diaquabis(oxalato)chromate(III) anion exists as two distinct geometric isomers: cis and trans. The cis-isomer has the two water ligands in adjacent positions of the octahedron, while in the trans-isomer, they are in opposite positions. Computational and experimental studies have shown that the cis-isomer is thermodynamically more stable than the trans-isomer.[10][11]
Crystallographic Data
The crystal structures of both the cis and trans isomers of potassium diaquabis(oxalato)chromate(III) have been determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O [8] | Piperidinium trans-[Cr(C₂O₄)₂(H₂O)₂]·4H₂O [5] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2/c | Cmc2₁ |
| a (Å) | 7.85 | 7.4329(3) |
| b (Å) | 5.72 | 9.9356(5) |
| c (Å) | 13.88 | 23.6756(11) |
| α (°) ** | 90 | 90 |
| β (°) | 109.5 | 90 |
| γ (°) | 90 | 90 |
| V (ų) ** | - | 1748.45(14) |
| Z | 2 | 4 |
| Cr-O(oxalate) (Å) | ~1.96 | ~1.96 |
| Cr-O(water) (Å) | ~1.98 | ~2.00 |
Spectroscopic Data
UV-Visible and Infrared (IR) spectroscopy are crucial tools for characterizing the isomers of bis(oxalato)chromate(III). The electronic spectra are dominated by d-d transitions of the Cr(III) ion, while the vibrational spectra provide information about the coordination of the oxalate and aqua ligands.
| Spectroscopic Data | cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O |
| UV-Vis λmax (nm) | 415-416, 560-564[5][11] | 415-416, 560-564[5][11] |
| IR ν(O-H) of H₂O (cm⁻¹) | ~3200-3600[12][13] | ~3200-3600[14] |
| IR νasym(C=O) (cm⁻¹) | ~1670-1760[12][13] | ~1670-1760[14] |
| IR νsym(C-O) + ν(C-C) (cm⁻¹) | ~1100-1430[12] | ~1100-1430[12] |
Experimental Protocols
The synthesis of the cis and trans isomers of potassium diaquabis(oxalato)chromate(III) relies on controlling the reaction conditions to favor the formation of one isomer over the other. The trans isomer is less soluble and can be preferentially crystallized from an aqueous solution at equilibrium.[15] The cis isomer is typically prepared via a solid-state or near solid-state reaction.
Synthesis of trans-Potassium Diaquabis(oxalato)chromate(III) Trihydrate
This procedure is adapted from various sources and relies on the lower solubility of the trans isomer in water.[11][15]
Materials:
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium dichromate (K₂Cr₂O₇)
-
Distilled water
-
Ethanol
Procedure:
-
In a beaker, dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling distilled water.
-
In a separate beaker, dissolve 4 g of potassium dichromate in a small amount of boiling distilled water.
-
Carefully and slowly add the hot potassium dichromate solution to the hot oxalic acid solution while stirring. The reaction is vigorous and produces carbon dioxide.
-
Cover the beaker with a watch glass to prevent splashing.
-
After the initial reaction subsides, gently heat the solution to reduce its volume by about half.
-
Allow the solution to cool slowly to room temperature. Further slow evaporation may be necessary.
-
Dark green-gray crystals of the trans isomer will precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water, followed by ethanol.
-
Air-dry the crystals.
Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate
This mechanochemical-like synthesis is adapted from several literature procedures.[11][13]
Materials:
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium dichromate (K₂Cr₂O₇)
-
Distilled water
-
Ethanol
Procedure:
-
In a clean, dry mortar, thoroughly grind 6 g of oxalic acid dihydrate and 2 g of potassium dichromate together with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a watch glass or evaporating dish and form a small conical pile.
-
Add one or two drops of distilled water to the peak of the pile to initiate the reaction.
-
The reaction will proceed vigorously with the evolution of gas and the formation of a dark, syrupy liquid.
-
Allow the reaction to subside completely.
-
Add approximately 20 mL of ethanol to the resulting paste and triturate with a spatula until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash with ethanol.
-
Dry the product in a desiccator.
Key Chemical Processes and Relationships
Synthesis and Isomerization
The synthesis of potassium diaquabis(oxalato)chromate(III) involves a redox reaction between potassium dichromate (Cr(VI)) and oxalic acid, where chromium is reduced to Cr(III) and the oxalate is oxidized to carbon dioxide. The subsequent coordination of oxalate and water molecules to the Cr(III) center leads to the formation of the complex anion. The two isomers exist in equilibrium in aqueous solution, with the cis form being the more stable. The trans isomer can be converted to the cis isomer by standing in aqueous solution.[16]
Caption: Synthetic pathway and isomerization of bis(oxalato)chromate(III).
Photochemical Decomposition
Upon irradiation with UV light, aqueous solutions of cis-[Cr(C₂O₄)₂(H₂O)₂]⁻ undergo photolysis.[17] This process involves a ligand-to-metal charge transfer (LMCT) from an oxalate ligand to the chromium(III) center. The resulting unstable intermediate decomposes, leading to the production of carbon dioxide and hydrogen gas. The quantum yield of this decomposition is pH-dependent.[10]
Caption: Simplified photochemical decomposition pathway.
Relevance to Drug Development: Antioxidant Properties
While bis(oxalato)chromate(III) itself is not a therapeutic agent, the study of chromium(III) complexes is relevant to drug development, particularly concerning their role as antioxidants and their interaction with biological systems.[18] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including neurodegenerative disorders like Parkinson's disease.[19] Some therapeutic strategies involve the use of antioxidants to mitigate the damage caused by ROS.
Chromium(III) is an essential trace element that can influence glucose and lipid metabolism.[20] Certain chromium(III) complexes have been shown to possess antioxidant properties. The mechanism of antioxidant action for metal complexes can involve several pathways, including:
-
Direct ROS Scavenging: The complex itself can react with and neutralize free radicals.
-
Metal-Centered Redox Activity: The chromium ion can participate in redox cycles, quenching radical species.
-
Ligand-Centered Activity: The coordinated ligands, such as flavonoids, can be the primary site of antioxidant activity, with the metal center modulating their reactivity.[18]
A proposed logical relationship for the potential antioxidant effect of a chromium complex in a biological context is depicted below.
Caption: Logical flow of antioxidant action of a Cr(III) complex.
Conclusion
The study of bis(oxalato)chromate(III) provides a fascinating window into the historical development of coordination chemistry and the enduring legacy of Alfred Werner's theories. The distinct properties and synthetic routes of its cis and trans isomers offer a practical illustration of fundamental concepts in inorganic chemistry. While not a therapeutic agent itself, the broader investigation of chromium(III) complexes, including their photochemical reactivity and antioxidant potential, opens avenues for further research at the interface of coordination chemistry and the life sciences. A deeper understanding of the structure-activity relationships of such complexes may inform the design of novel metal-based compounds with tailored biological activities for future therapeutic applications.
References
- 1. pmf.unizg.hr [pmf.unizg.hr]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 8. [PDF] Structure of Trans-Potassium Dioxalato-Diaquo-Chromiate | Semantic Scholar [semanticscholar.org]
- 9. The crystal structure of trans potassium dioxalatodiaquochromiate, K[CR(C2O4)2(H2O)2].3H2O | Semantic Scholar [semanticscholar.org]
- 10. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Spectral, Thermal and Antimicrobial Studies of Gamma Irradiated Potassium Diaquabis (Oxalato) Cobaltate (II) : Oriental Journal of Chemistry [orientjchem.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. Chromium oxalate: a new spin label broadening agent for use with thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chromium Flavonoid Complexation in an Antioxidant Capacity Role - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hexavalent-Chromium-Induced Oxidative Stress and the Protective Role of Antioxidants against Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Transitions in Bis(oxalato)chromate(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic transitions in the bis(oxalato)chromate(III) anion, with a focus on its spectroscopic properties and the theoretical framework necessary for their interpretation. This information is critical for researchers in coordination chemistry and may inform the design and characterization of metal-based therapeutic agents.
Introduction to Bis(oxalato)chromate(III)
The bis(oxalato)chromate(III) anion, formally diaquabis(oxalato)chromate(III) or [Cr(C₂O₄)₂(H₂O)₂]⁻, is a coordination complex featuring a central chromium(III) ion. Chromium(III) is a d³ metal ion, which in an octahedral ligand field, gives rise to characteristic electronic absorption bands in the visible region of the electromagnetic spectrum.[1] The oxalate ion (C₂O₄²⁻) acts as a bidentate chelating ligand, binding to the chromium center through two of its oxygen atoms.[2] The coordination sphere is completed by two water molecules. This complex can exist as two geometric isomers: cis and trans, which can be distinguished by their electronic absorption spectra.[1] The cis-isomer is generally found to be thermodynamically more stable than the trans-isomer.[1][3]
Theoretical Framework: Ligand Field Theory
The electronic transitions observed in bis(oxalato)chromate(III) are best understood through the lens of Ligand Field Theory (LFT).[4][5][6][7] LFT is an extension of crystal field theory and molecular orbital theory, describing the interaction between the metal d-orbitals and the ligands. In an octahedral environment, the five degenerate d-orbitals of the free Cr(III) ion are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).
For a d³ ion like Cr(III) in an octahedral field, the ground electronic state is ⁴A₂g. The electronic transitions observed in the visible spectrum correspond to the promotion of an electron from the t₂g orbitals to the eg orbitals. These transitions are governed by selection rules, which determine their probability and hence the intensity of the corresponding absorption bands. The two main spin-allowed d-d transitions are from the ⁴A₂g ground state to the excited states ⁴T₂g and ⁴T₁g.[1]
Electronic Transitions and Spectroscopic Data
The UV-Vis spectrum of bis(oxalato)chromate(III) is characterized by two primary spin-allowed d-d transitions in the visible region. A third, higher energy band, often attributed to a second ⁴T₁g state, and very weak spin-forbidden transitions can also be observed. The table below summarizes the electronic transitions and associated spectroscopic data for related chromium(III) oxalate complexes.
| Complex | Transition | λ_max (nm) | ε (M⁻¹cm⁻¹) | Reference |
| trans-[Cr(C₂O₄)₂(H₂O)₂]⁻ | ⁴A₂g → ⁴T₂g | 564 | - | [8] |
| ⁴A₂g → ⁴T₁g(F) | 416 | - | [8] | |
| cis-[Cr(C₂O₄)₂(H₂O)₂]⁻ | ⁴A₂g → ⁴T₂g | 560 | - | [3][9] |
| ⁴A₂g → ⁴T₁g(F) | 415 | - | [3][9] | |
| [Cr(C₂O₄)₃]³⁻ | ⁴A₂g → ⁴T₂g | 570 | 76 | [10] |
| ⁴A₂g → ⁴T₁g(F) | 420 | 98 | [10] | |
| ⁴A₂g → ²E, ²T₁ | 698 | 3 | [10] |
The energies of these transitions are sensitive to the ligand environment. By analyzing the positions of these bands, one can determine the ligand field splitting parameter (10Dq) and the Racah parameter (B), which provide insight into the metal-ligand bond strength and the degree of interelectronic repulsion, respectively. For d³ ions, the energy of the lowest spin-allowed transition (⁴A₂g → ⁴T₂g) directly corresponds to 10Dq.[10]
Experimental Protocols
A common method for the synthesis of the cis isomer involves the redox reaction between potassium dichromate and oxalic acid.[1]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a mortar, thoroughly grind a mixture of potassium dichromate and oxalic acid dihydrate.[9][11] A typical molar ratio is approximately 1:7 (e.g., 4 g K₂Cr₂O₇ and 12 g H₂C₂O₄·2H₂O).[9]
-
Transfer the powdered mixture to an evaporating dish and add a single drop of water to initiate the reaction. Cover the dish with a watch glass. A vigorous, exothermic reaction will occur, often with frothing, producing a dark, viscous liquid.[1][11][12]
-
After the reaction subsides (approximately 1 hour), add ethanol to the mixture and stir to precipitate the product.[9][11]
-
Collect the crystals by filtration and wash them with ethanol.[9]
The trans isomer can be synthesized by a precipitation reaction.
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Ethanol (95%)
Procedure:
-
Dissolve oxalic acid dihydrate in a minimal amount of boiling water.
-
Separately, dissolve potassium dichromate in a small amount of boiling water.
-
Add the potassium dichromate solution to the hot oxalic acid solution.
-
Allow the solution to cool, during which time crystals of the trans isomer will precipitate.
-
Filter the crystals and wash them with 95% ethanol.[9]
The electronic absorption spectrum of the synthesized complex is recorded using a UV-Vis spectrophotometer.[13][14]
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the synthesized bis(oxalato)chromate(III) complex and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻² M).[10]
-
Preparation of Sample for Analysis: Prepare a dilution of the stock solution to an appropriate concentration for measurement, ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Select the appropriate wavelength range for scanning (e.g., 350-800 nm).
-
Blank Measurement: Fill a cuvette with the solvent (deionized water) and place it in the spectrophotometer. Record a baseline or "blank" spectrum to subtract the absorbance of the solvent.[15]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum of the sample.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record the corresponding absorbance values. Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.[13][14]
Visualizations
References
- 1. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]
- 2. Buy Bis(oxalato)chromate(III) | 18954-99-9 [smolecule.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Ligand field theory | Chemistry Basics & Applications | Britannica [britannica.com]
- 5. Ligand field theory - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. scirp.org [scirp.org]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. kbcc.cuny.edu [kbcc.cuny.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. edu.rsc.org [edu.rsc.org]
Methodological & Application
Application Notes and Protocols for the Preparation of cis-Potassium Bis(oxalato)diaquachromate(III)
Abstract
This document provides a comprehensive protocol for the synthesis of cis-potassium bis(oxalato)diaquachromate(III), K[Cr(C₂O₄)₂(H₂O)₂]. The synthesis involves the reduction of potassium dichromate(VI) by oxalic acid. This coordination complex is significant in the study of geometrical isomerism and coordination chemistry. The protocol details the necessary reagents, step-by-step experimental procedure, safety precautions, and methods for characterization.
Introduction
The [Cr(C₂O₄)₂(H₂O)₂]⁻ complex ion is an octahedral complex that exhibits geometrical isomerism, existing in both cis and trans forms.[1] In the cis isomer, the two water ligands are adjacent to each other, while in the trans isomer, they are on opposite sides. The synthesis described herein focuses on the preparation of the cis isomer, which is known to be the more thermodynamically stable of the two.[2] The preparation involves a redox reaction between potassium dichromate and oxalic acid in a hot aqueous environment.[3] This complex is of interest to researchers for its distinct chemical and physical properties and serves as an excellent example in inorganic synthesis laboratories.
Principle of Reaction
The synthesis is a redox reaction where the chromium in the dichromate ion is reduced from the +6 to the +3 oxidation state.[4] Simultaneously, the oxalate ion from oxalic acid is oxidized to carbon dioxide gas.[4] The resulting chromium(III) ion is then coordinated by two bidentate oxalate ligands and two water molecules to form the cis-diaquabis(oxalato)chromate(III) complex ion.
The overall balanced chemical equation for the reaction is: K₂Cr₂O₇ + 7H₂C₂O₄·2H₂O → 2K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O + 6CO₂ + 13H₂O[5]
Experimental Protocol
Materials and Reagents
| Reagent/Apparatus | Specification | Quantity |
| Potassium Dichromate (K₂Cr₂O₇) | Analytical Grade | 2.0 g |
| Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) | Analytical Grade | 6.0 g |
| Ethanol (C₂H₅OH) | 95% or Absolute | ~40 mL |
| Distilled Water | - | A few drops |
| Mortar and Pestle | Porcelain, dry | 1 |
| Evaporating Dish / China Dish | 10 cm diameter | 1 |
| Watch Glass | To cover the dish | 1 |
| Spatula | Metallic or Teflon | 1 |
| Glass Rod | - | 1 |
| Beaker | 100 mL | 1 |
| Buchner Funnel and Flask | - | 1 set |
| Filter Paper | Whatman No. 1 or equivalent | As needed |
| Heating Source | Low flame burner or hot plate | 1 |
Synthesis Procedure
-
Mixing Reactants: Accurately weigh 2.0 g of potassium dichromate crystals and 6.0 g of oxalic acid dihydrate crystals.[1] Transfer both solids to a clean, dry mortar.
-
Grinding: Gently grind the mixture with the pestle until a fine, homogenous orange-colored powder is formed.[1][6]
-
Reaction Initiation: Transfer the powdered mixture into the center of a china dish, forming a compact heap.[1] Add a single drop of water to the center of the heap and immediately cover the dish with a watch glass.[2][4]
-
Reaction Progression: Gently heat the dish on a low flame or a hot plate. After a few minutes, a vigorous, exothermic reaction will commence, characterized by frothing and the evolution of carbon dioxide and water vapor.[1][4] The mixture will spontaneously liquefy into a dark, viscous, purple-black liquid.[6]
-
Product Isolation: Remove the dish from the heat. Without allowing the liquid to cool, pour approximately 20 mL of ethanol over it.[1]
-
Precipitation: Using a spatula or glass rod, triturate (stir and grind) the contents thoroughly. The ethanol will cause the complex to precipitate as a solid.[1] If solidification is not complete, decant the liquid and add another 20 mL portion of fresh ethanol.
-
Washing and Filtration: Decant the supernatant liquid. Wash the solid product by adding fresh ethanol, stirring, and decanting again. Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Drying: Wash the crystals on the filter paper with a final small portion of ethanol. Allow the product to air-dry or place it in a desiccator to obtain the final, dry crystalline product. The final product should appear as black or deep purple crystals.[1]
Data Presentation
Stoichiometry and Yield Calculation
The theoretical yield is calculated based on potassium dichromate as the limiting reagent.
| Compound | Molar Mass ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Ratio (K₂Cr₂O₇:Product) |
| K₂Cr₂O₇ | 294.18 | 2.00 | 0.00680 | 1 |
| H₂C₂O₄·2H₂O | 126.07 | 6.00 | 0.0476 | 7 |
| K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | 339.20 | - | 0.0136 (Theo.) | 2 |
| Theoretical Yield (g) | - | 4.61 | - | - |
An example experimental yield of 4.33 g would result in a percent yield of 93.9%.[7]
Characterization
-
Appearance: The cis-isomer typically forms dark blue-violet or black-purple crystals.[3][6]
-
UV-Vis Spectroscopy: The complex exhibits two characteristic maximum absorption wavelengths at approximately 415 nm and 560 nm.[2]
-
Qualitative Test for Isomers: The cis and trans isomers can be distinguished using a simple chemical test. A few crystals of the product are placed on filter paper, and a few drops of dilute ammonia solution are added. The cis-isomer dissolves to form a dark green solution, whereas the trans-isomer does not dissolve and forms a light brown solid.[8]
Safety Precautions
-
Potassium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care, wearing gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
-
Oxalic acid is toxic and corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames.
-
The synthesis reaction is vigorous and produces hot vapors. It should be performed in a well-ventilated fume hood.
Diagrams
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of the cis-complex.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Note and Protocol: Synthesis of trans-Potassium Bis(oxalato)diaquachromate(III) Trihydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of trans-potassium bis(oxalato)diaquachromate(III) trihydrate, K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O. This coordination complex is a classic example of geometrical isomerism and serves as a valuable precursor in the study of chromium(III) chemistry. The synthesis involves the redox reaction between potassium dichromate and oxalic acid. The trans-isomer is preferentially isolated due to its lower solubility compared to the cis-isomer, a principle that is leveraged during the crystallization phase. This protocol outlines the necessary reagents, a step-by-step experimental procedure, safety precautions, and methods for qualitative assessment of isomer purity.
Reaction Scheme
The synthesis proceeds via the reduction of Cr(VI) in dichromate to Cr(III) by oxalic acid, which is concurrently oxidized to carbon dioxide. The resulting Cr(III) ion is then complexed by the oxalate and water ligands.
Overall Reaction: K₂Cr₂O₇ + 7H₂C₂O₄·2H₂O → 2K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O + 6CO₂ + 13H₂O
Quantitative Data and Materials
Table 1: Reagent Specifications
This table summarizes the quantities of reagents required for the synthesis, based on a common laboratory scale preparation.[1][2]
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles (approx.) | Quantity Used |
| Oxalic Acid Dihydrate | H₂C₂O₄·2H₂O | 126.07 | 0.095 | 12.0 g |
| Potassium Dichromate | K₂Cr₂O₇ | 294.18 | 0.0136 | 4.0 g |
| Deionized Water | H₂O | 18.02 | - | As needed (approx. 30-40 mL) |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed for washing |
Equipment
-
300 mL Beaker
-
100 mL Beaker
-
Watch glass
-
Heating plate or Bunsen burner
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Graduated cylinders
-
Spatula
Experimental Protocols
Preparation of Reactant Solutions
-
In a 300 mL beaker, dissolve 12.0 g of oxalic acid dihydrate in a minimal amount of boiling deionized water (approximately 20-30 mL).[1][2] A beaker of at least 300 mL is recommended due to the vigorous nature of the subsequent reaction.[1]
-
In a separate 100 mL beaker, dissolve 4.0 g of potassium dichromate in a very small amount of hot water.[1][3]
Synthesis of the Complex
-
Place the beaker containing the hot oxalic acid solution on a heat-resistant surface.
-
Slowly and in small portions, add the potassium dichromate solution to the oxalic acid solution while stirring continuously.[1]
-
Caution: The reaction is highly exothermic and vigorous, with significant evolution of CO₂ gas.[4][5] Immediately cover the beaker with a watch glass after each addition to prevent the contents from splashing.[1]
-
Once the addition is complete and the initial vigorous reaction has subsided, a deep-colored liquid will remain.[4]
Crystallization of the trans-Isomer
-
Gently heat the resulting solution to evaporate it to approximately half of its original volume.[1]
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Leave the solution to evaporate slowly at room temperature until it is reduced to about one-third of its initial volume.[1] Slow evaporation is critical as the desired trans-isomer has a lower solubility and will crystallize out, leaving the more soluble cis-isomer in the solution.[1] This process may take 36-48 hours.[4]
-
Dark green-gray or reddish crystals of the trans-isomer will form.[1][6]
Isolation and Purification
-
Isolate the crystals from the supernatant liquid by vacuum filtration using a Buchner funnel.[1]
-
Wash the collected crystals with a small amount of cold deionized water to remove soluble impurities.
-
Perform a final wash with 95% ethanol to facilitate drying.[1][3]
-
Allow the crystals to air-dry completely on the filter paper or in a desiccator.
Qualitative Test for Isomer Purity
A simple chemical test can be used to check the purity of the trans-isomer:
-
Place a few crystals of the product on a piece of filter paper.
-
Add a few drops of dilute ammonia solution.
-
The trans-isomer will not dissolve, forming a light brown solid. In contrast, the cis-isomer, if present as an impurity, will dissolve and create a dark green stain.[1]
Visualized Workflows and Relationships
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Logical relationship of isomer formation during synthesis.
Safety and Handling Precautions
-
Chromium Compounds: Potassium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care, using gloves and safety goggles. Avoid inhalation of dust and contact with skin.
-
Oxalic Acid: Oxalic acid is toxic and corrosive. Avoid contact with skin and eyes.
-
Reaction Vigor: The reaction is exothermic and produces gas. Perform the synthesis in a well-ventilated fume hood and ensure slow, controlled addition of the potassium dichromate solution.
-
Waste Disposal: All chromium-containing waste must be disposed of according to institutional and local environmental regulations for heavy metal waste. Do not pour down the drain.
References
Application Note: UV-Vis Spectroscopy of cis- and trans-Bis(oxalato)diaquachromate(III)
Abstract
This document provides a detailed protocol for the synthesis and characterization of the geometric isomers, cis- and trans-potassium bis(oxalato)diaquachromate(III), using UV-Visible (UV-Vis) spectroscopy. The distinct spectral properties of these isomers allow for their unambiguous identification and the study of their isomerization in solution. This note is intended for researchers in inorganic chemistry, materials science, and drug development who utilize coordination complexes.
Introduction
The bis(oxalato)diaquachromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, is a classic example of a coordination complex that exhibits geometric isomerism. The arrangement of the two bidentate oxalate ligands and two monodentate aqua ligands around the central chromium(III) ion can result in either a cis or a trans configuration. The Cr(III) center, with a d³ electron configuration, forms kinetically inert octahedral complexes, making the isolation and study of these isomers feasible.
UV-Vis spectroscopy is a powerful and accessible technique for distinguishing between these isomers. The electronic transitions within the d-orbitals of the chromium(III) ion are sensitive to the ligand field environment, which differs between the cis (C₂ᵥ symmetry) and trans (D₂ₕ symmetry) isomers. These differences manifest as variations in the positions (λₘₐₓ) and intensities (molar absorptivity, ε) of the absorption bands. Computational and experimental studies have shown that the cis-isomer is thermodynamically more stable than the trans-isomer.[1][2]
This application note details the synthetic procedures for both isomers and the subsequent analysis using UV-Vis spectroscopy, providing a clear framework for their characterization.
Theoretical Background: Electronic Transitions
Chromium(III) is a d³ metal ion. In a perfectly octahedral (Oₕ) ligand field, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e₉ set. The ground electronic state of a d³ ion in an octahedral field is ⁴A₂g. According to the Tanabe-Sugano diagram for a d³ ion, two spin-allowed d-d transitions are expected in the visible region of the spectrum. These correspond to the excitation of an electron from the t₂g orbitals to the e₉ orbitals:
-
⁴A₂g → ⁴T₂g (lowest energy transition)
-
⁴A₂g → ⁴T₁g(F)
In the [Cr(C₂O₄)₂(H₂O)₂]⁻ complexes, the replacement of two aqua ligands in a [Cr(H₂O)₆]³⁺-like environment with two oxalate ligands lowers the symmetry from Oₕ. This reduction in symmetry can lead to the further splitting of the T states, potentially resulting in more complex spectra. However, typically two main absorption bands are still observed, corresponding to the transitions to the split levels of the ⁴T₂g and ⁴T₁g states.[3] The difference in symmetry between the cis and trans isomers leads to subtle but measurable differences in their UV-Vis spectra.[2]
Experimental Protocols
Synthesis of trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O
The trans isomer is less soluble than the cis isomer and can be isolated by fractional crystallization.[4]
Materials:
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O): 12 g
-
Potassium dichromate (K₂Cr₂O₇): 4 g
-
Distilled water
-
Ethanol
Procedure:
-
In a 300 mL beaker, dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling distilled water.[4]
-
In a separate beaker, dissolve 4 g of potassium dichromate in a small amount of hot distilled water.[4]
-
Carefully and slowly add the hot potassium dichromate solution to the boiling oxalic acid solution while stirring. The reaction is vigorous and will evolve gas (CO₂). Cover the beaker with a watch glass to prevent loss of material due to splashing.[4]
-
After the reaction subsides, concentrate the resulting deep-colored solution by boiling it down to about half of its original volume.
-
Allow the solution to cool slowly to room temperature. The less soluble trans isomer will crystallize. For optimal crystal formation, the solution can be left undisturbed for 24-48 hours.[5]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water, followed by ethanol, to remove any soluble impurities (including the cis isomer).[4]
-
Dry the dark green-gray crystals in air.
Synthesis of cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O
The cis isomer is prepared under conditions that favor its formation and is then precipitated.[6]
Materials:
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O): 12 g
-
Potassium dichromate (K₂Cr₂O₇): 4 g
-
Distilled water
-
95% Ethanol
Procedure:
-
In a clean, dry evaporating dish or mortar, thoroughly grind together 12 g of oxalic acid dihydrate and 4 g of potassium dichromate.[1]
-
Add a single drop of water to the center of the mixture to initiate the reaction. Cover the dish with a watch glass.[1]
-
A vigorous reaction will occur, often with frothing, as CO₂ and water vapor are evolved. The mixture will liquefy and become a deep-colored, viscous liquid.[5]
-
Once the reaction has completed, allow the mixture to cool slightly.
-
Add approximately 20 mL of 95% ethanol and triturate the thick liquid with a spatula until a solid product forms.[1][6]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with 95% ethanol and allow them to air dry. The product should be very dark, almost black crystals.
UV-Vis Spectroscopic Analysis
Instrumentation:
-
A double-beam UV-Vis spectrophotometer
-
Quartz or glass cuvettes with a 1 cm path length
Procedure:
-
Prepare aqueous solutions of both the cis and trans isomers with a known concentration (e.g., in the range of 0.005 to 0.01 M).
-
Record the UV-Vis spectrum for each isomer over a wavelength range of 300 nm to 700 nm, using distilled water as the reference.
-
Identify the wavelengths of maximum absorbance (λₘₐₓ) for the two prominent d-d transition bands.
-
If the molar concentration is accurately known, calculate the molar absorptivity (ε) at each λₘₐₓ using the Beer-Lambert Law (A = εcl).
-
Isomerization Study (Optional): The conversion of the less stable trans isomer to the more stable cis isomer in solution can be monitored. Record the spectrum of a freshly prepared solution of the trans isomer over time. The absorbance changes, particularly around 415 nm, can be used to study the kinetics of the isomerization process.[1][2]
Data Presentation
The UV-Vis spectral data for the cis- and trans-bis(oxalato)diaquachromate(III) complexes are summarized below. While both isomers exhibit two primary d-d transition bands, there are distinct differences in their absorption maxima and intensities.
| Isomer | λₘₐₓ₁ (nm) (⁴A₂g → ⁴T₂g) | λₘₐₓ₂ (nm) (⁴A₂g → ⁴T₁g) | Qualitative Molar Absorptivity (ε) |
| trans-K[Cr(C₂O₄)₂(H₂O)₂] | ~560 - 564 | ~415 - 416 | Lower than cis isomer |
| cis-K[Cr(C₂O₄)₂(H₂O)₂] | ~560 | ~415 | Higher than trans isomer |
| Table 1: Summary of UV-Vis Spectral Data. Data compiled from multiple sources.[1][2][3] |
Note: The cis isomer is reported to absorb more strongly than the trans isomer, and its absorption peaks may be slightly shifted to longer wavelengths (a red shift).[2]
Visualizations
Caption: Synthesis and analysis workflow for geometric isomers.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Bis(oxalato)chromate(III) as a Catalyst for Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bis(oxalato)chromate(III) complexes as catalysts in olefin polymerization. The information is targeted towards researchers in academia and industry exploring novel catalytic systems for polymer synthesis.
Application Notes
Chromium(III) complexes are well-established catalysts for the polymerization of olefins and their derivatives.[1] Among these, bis(oxalato)chromate(III) complexes have emerged as highly active catalysts for the oligomerization of functionalized olefins under mild reaction conditions.[1] These non-metallocene chromium(III) catalysts are of particular interest due to their stability and high activity in the production of oligomers.[1]
The catalytic activity of bis(oxalato)chromate(III) is influenced by its geometric isomerism, with different isomers exhibiting varying levels of product yield.[1] The polymerization process is typically initiated by a cocatalyst, such as modified methylaluminoxane (MMAO), which activates the chromium complex. The proposed mechanism follows the principles of Ziegler-Natta catalysis, involving the formation of a catalyst-cocatalyst complex, coordination of the olefin monomer to the chromium center, and subsequent insertion of the monomer into the growing polymer chain.[1]
Characterization of the resulting polymers is crucial and can be accomplished using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine molecular masses and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the tactic structure of the polymer.[1]
Quantitative Data Summary
The catalytic activity of cis- and trans-isomers of potassium bis(oxalato)diaquochromate(III) in the oligomerization of 2-chloroallyl alcohol is summarized below. The data highlights the higher catalytic activity of the trans-isomer under the tested conditions.[1]
| Catalyst | Catalyst Amount (μmol) | Monomer | Cocatalyst | Reaction Time (min) | Product Yield (g) |
| cis-K[Cr(C₂O₄)₂(H₂O)₂] | 3 | 2-chloroallyl alcohol | MMAO-12 | 20 | 2.17 |
| trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | 3 | 2-chloroallyl alcohol | MMAO-12 | 20 | 3.49 |
Experimental Protocols
Synthesis of Potassium bis(oxalato)diaquochromate(III) Isomers
This protocol is adapted from the synthesis of cis- and trans-potassium diaquabis(oxalato)chromate(III).[2]
a) Synthesis of trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O:
-
Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water.
-
Dissolve 4 g of potassium dichromate in a minimal amount of boiling water.
-
Slowly add the potassium dichromate solution to the oxalic acid solution while stirring.
-
Allow the solution to cool, which will result in the crystallization of the trans-isomer.
-
Filter the crystals and wash them with 95% ethanol.[2]
b) Synthesis of cis-K[Cr(C₂O₄)₂(H₂O)₂]:
-
Thoroughly mix 4 g of finely ground potassium dichromate and 12 g of oxalic acid dihydrate in an evaporating dish.
-
Add a single drop of water to the mixture and cover the dish with a watch glass to initiate the reaction.
-
Once the reaction subsides, add 20 mL of 95% ethanol to the mixture.
-
Collect the crystals that form and wash them with 95% ethanol.[2]
Protocol for Olefin (2-chloroallyl alcohol) Oligomerization
This protocol describes the oligomerization of 2-chloroallyl alcohol using bis(oxalato)chromate(III) catalysts.[1]
-
Under a nitrogen atmosphere, dissolve 3 μmol of the bis(oxalato)chromate(III) catalyst (either cis- or trans-isomer) in 2 mL of toluene in a glass reaction cell equipped with a magnetic stirrer and a sealed stopper.
-
To this solution, add 4 mL of 2-chloro-2-propen-1-ol (2-chloroallyl alcohol).
-
Initiate the polymerization by adding 2 mL of modified methylaluminoxane (MMAO-12) as a cocatalyst.
-
Maintain the reaction at room temperature with continuous stirring.
-
After 20 minutes, terminate the oligomerization process.
-
Isolate the product for subsequent characterization.
Polymer Characterization
a) MALDI-TOF Mass Spectrometry:
-
Prepare a sample of the polymer product for MALDI-TOF analysis to determine the molecular weight distribution of the oligomers.
-
Acquire the mass spectrum to identify the different oligomer chains.
b) NMR Spectroscopy:
-
Dissolve the polymer product in a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d2 (C₂D₂Cl₄).[1]
-
Record ¹H and ¹³C NMR spectra to determine the tactic structure of the poly(2-chloroallyl alcohol).[1]
Visualizations
Caption: Experimental workflow for the oligomerization of 2-chloroallyl alcohol.
Caption: Proposed catalytic cycle for olefin polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Crystallization of Bis(oxalato)chromate(III) Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of bis(oxalato)chromate(III) salts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and crystallization of bis(oxalato)chromate(III) salts.
Issue 1: No Crystals Form Upon Cooling
Question: I have followed the synthesis protocol, but no crystals have formed after cooling the solution. What should I do?
Answer:
The absence of crystal formation is a common issue that can arise from several factors related to supersaturation and nucleation. Here are a series of steps you can take to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have crystals from a previous successful experiment, add a single, small, well-formed crystal (a "seed crystal") to the solution. This will provide a template for further crystal growth.
-
Reduced Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator. The solubility of the salt will likely decrease further, promoting supersaturation and crystallization.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, you can increase the concentration by evaporating some of the solvent. Gently heat the solution to remove a portion of the solvent and then allow it to cool again.
-
Anti-Solvent Addition: If your complex is soluble in the current solvent but insoluble in another solvent that is miscible with the first, you can slowly add the "anti-solvent" dropwise to the solution until it becomes slightly turbid. This will reduce the overall solubility of your compound and induce crystallization.
-
Issue 2: An Oil or Amorphous Solid Forms Instead of Crystals ("Oiling Out")
Question: Instead of crystals, a sticky oil or a glassy solid has precipitated from my solution. How can I resolve this?
Answer:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for orderly crystal lattice formation. Here are some strategies to prevent or resolve this issue:
-
Increase Solvent Volume: The most common reason for oiling out is that the solution is too concentrated. Re-heat the solution until the oil redissolves and add more of the solvent to decrease the concentration. Then, allow the solution to cool more slowly.
-
Slower Cooling Rate: Rapid cooling can lead to a sudden drop in solubility, favoring the formation of an oil over crystals. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.
-
Change the Solvent System: The solvent plays a crucial role in crystallization. If oiling out persists, consider using a different solvent or a solvent mixture in which the complex has a slightly lower solubility at elevated temperatures.
-
Purify the Starting Material: Impurities can significantly lower the melting point of a compound and promote oiling out. Ensure your starting materials are of high purity. If necessary, purify the crude product by a preliminary purification step before the final crystallization.
Issue 3: The Resulting Crystals are Small, Needle-like, or Form a Powder
Question: I am getting crystalline material, but the quality is poor. The crystals are very small, needle-shaped, or have precipitated as a fine powder. How can I grow larger, higher-quality single crystals?
Answer:
The formation of small or poorly formed crystals is often due to rapid nucleation and crystal growth. The goal is to slow down the crystallization process to allow for the formation of larger, more ordered crystals.
-
Control the Rate of Supersaturation:
-
Slow Cooling: As mentioned previously, a slower cooling rate is crucial. A Dewar flask or an insulated container can be used to slow down the cooling process.
-
Vapor Diffusion: This is a gentle method for inducing crystallization. Place a small vial containing your dissolved compound inside a larger sealed jar that contains a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting the growth of well-formed crystals.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Diffusion at the interface of the two solvents will slowly induce crystallization.
-
-
Optimize the Solvent:
-
The choice of solvent can influence the crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant (less needle-like) crystals.[1]
-
-
Control pH:
-
The pH of the solution can affect the charge of the complex and its interactions, influencing crystal packing. While specific quantitative data for bis(oxalato)chromate(III) is limited, studies on related chromium(III) species suggest that a slightly acidic pH (e.g., around 3.6) can favor the desired Cr(III) species and lead to faster coordination.[2] Experimenting with slight adjustments to the initial pH of your solution may improve crystal quality.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing bis(oxalato)chromate(III) salts?
A1: Water is the most commonly used solvent for the synthesis and crystallization of simple alkali metal salts of bis(oxalato)chromate(III), such as the potassium salt.[3] For salts with larger organic cations, a mixture of water and an organic solvent like ethanol or methanol may be necessary. The ideal solvent is one in which the compound has high solubility at an elevated temperature and lower solubility at room temperature or below.
Q2: How important is the purity of the starting materials?
A2: The purity of the starting materials is critical. Impurities can be incorporated into the crystal lattice, leading to defects and poor crystal quality. They can also inhibit crystallization altogether or cause the product to "oil out."[4]
Q3: Can I reuse the mother liquor from a previous crystallization?
A3: The mother liquor contains the soluble impurities that were removed during the crystallization process. While it also contains some of the desired product, reusing it directly will likely lead to less pure crystals in the subsequent batch. It is generally not recommended if high purity is the goal.
Q4: How does the choice of counter-cation affect crystallization?
A4: The counter-cation plays a significant role in the crystal packing and can influence the solubility and crystal habit of the salt.[5][6] Larger, more complex organic cations can lead to different crystal structures and may require different solvent systems for optimal crystallization compared to simple alkali metal cations.
Q5: What is the difference between the cis- and trans- isomers of diaquabis(oxalato)chromate(III), and how does this affect crystallization?
A5: The cis- and trans- isomers refer to the geometric arrangement of the two water ligands around the chromium center. In aqueous solution, an equilibrium between the two isomers exists. The trans-isomer of potassium diaquabis(oxalato)chromate(III) is generally less soluble than the cis-isomer, which allows for its preferential crystallization by slow evaporation of the solution.[3]
Data Presentation
Table 1: Qualitative Influence of Experimental Parameters on Crystal Quality
| Parameter | Low Value/Slow Rate | High Value/Fast Rate | Effect on Crystal Quality |
| Cooling Rate | Slow cooling (e.g., insulated container) | Rapid cooling (e.g., ice bath) | Slower cooling generally leads to larger, more well-defined crystals.[7] |
| Supersaturation | Low supersaturation | High supersaturation | High supersaturation can lead to rapid precipitation of small crystals or powder. Controlled, low supersaturation is key for growing large single crystals.[4][8] |
| Solvent Evaporation Rate | Slow evaporation (e.g., narrow-mouthed flask) | Fast evaporation (e.g., open beaker) | Slow evaporation promotes the growth of fewer, larger crystals. |
| Purity of Reactants | High purity | Low purity | Higher purity of starting materials leads to higher quality crystals with fewer defects.[4] |
Experimental Protocols
Protocol 1: Synthesis and Crystallization of trans-Potassium Diaquabis(oxalato)chromate(III) Trihydrate (K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)
This protocol is adapted from established procedures and is designed to yield high-quality crystals of the trans-isomer.[3]
Materials:
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium dichromate (K₂Cr₂O₇)
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 250 mL beaker, dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling distilled water (approximately 20-30 mL).
-
In a separate small beaker, dissolve 4 g of potassium dichromate in a minimal amount of warm distilled water.
-
Slowly and carefully add the potassium dichromate solution in small portions to the hot oxalic acid solution while stirring. The reaction can be vigorous, so cover the beaker with a watch glass between additions to prevent splashing.
-
-
Crystallization:
-
Once the reaction has subsided, gently heat the solution to evaporate it to about half of its original volume. Do not boil the solution vigorously.
-
Allow the solution to cool slowly to room temperature.
-
Cover the beaker with a watch glass or perforated parafilm and leave it in an undisturbed location to allow for slow evaporation at room temperature. Crystal formation should begin within a few days.
-
-
Isolation and Drying:
-
Once a sufficient amount of well-formed, dark green-gray crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol.
-
Allow the crystals to air-dry on the filter paper.
-
Troubleshooting for Protocol 1:
-
If no crystals form: The solution may be too dilute. Gently heat to evaporate more solvent and allow it to cool and stand again.
-
If a powder precipitates: The solution may have cooled too quickly or was too concentrated. Re-dissolve the powder by heating and add a small amount of water. Then, allow for slower cooling and evaporation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O.
Caption: Logical troubleshooting guide for common crystallization problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. mt.com [mt.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. qscience.com [qscience.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Synthesis of Bis(oxalato)chromate(III) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of bis(oxalato)chromate(III) during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of bis(oxalato)chromate(III) decomposition during synthesis?
A1: Decomposition during synthesis can be indicated by several observations:
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Unexpected Color Changes: The desired product, such as potassium diaquabis(oxalato)chromate(III), typically forms violet (trans-isomer) or blue-gray (cis-isomer) crystals. A green coloration in the solution or the final product often suggests the formation of undesired chromium(III) species due to side reactions or decomposition.[1][2]
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Low or No Crystal Yield: Failure to obtain crystalline product upon cooling or slow evaporation can indicate that the desired complex has not formed in sufficient concentration or has decomposed in solution.
-
Formation of a Precipitate During Reaction: The formation of an insoluble green solid, likely chromium(III) hydroxide or oxide, can occur if the pH of the reaction mixture becomes too high.[3][4]
Q2: What is the role of temperature in the synthesis and decomposition of bis(oxalato)chromate(III)?
A2: Temperature is a critical parameter. While some initial steps may require heating to dissolve reactants, high temperatures can promote decomposition or the formation of undesired isomers. For instance, in the synthesis of potassium chromi-oxalate, it is crucial to keep the temperature below 40°C during the reduction of dichromate to prevent the formation of a green, non-crystalline modification.[1] Many procedures for crystallizing bis(oxalato)chromate(III) complexes specify slow evaporation at room temperature, highlighting the need to avoid excessive heat.[5]
Q3: How does pH affect the stability of bis(oxalato)chromate(III) during synthesis?
A3: The pH of the reaction medium significantly influences the stability of chromium(III) complexes. At a pH above 6, chromium(III) tends to precipitate as chromium(III) hydroxide (Cr(OH)₃).[3][4] The synthesis of bis(oxalato)chromate(III) is typically carried out in acidic conditions, which favors the formation of the desired hexacoordinated complexes.[3] Careful control of pH is therefore essential to prevent the precipitation of unwanted hydroxides and ensure the stability of the desired oxalate complex.
Q4: Can light cause the decomposition of bis(oxalato)chromate(III)?
A4: Yes, chromium(III) complexes can be photosensitive. Exposure to light, particularly in the visible and ultraviolet range, can induce photoaquation or photoredox reactions, leading to the decomposition of the complex.[6][7][8][9] It is advisable to protect the reaction mixture from strong light, for example, by wrapping the reaction vessel in aluminum foil, especially during prolonged stirring or crystallization periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction solution turns green and remains green. | Decomposition due to excessive heat. | Maintain the reaction temperature below the recommended limit for the specific protocol (often below 40-60°C). Use a water bath for gentle heating.[1][2] |
| pH of the solution is too high, leading to the formation of other chromium(III) species. | Ensure the reaction is conducted in an acidic medium as specified in the protocol. The presence of oxalic acid usually maintains the required acidity. | |
| No crystals form after the designated crystallization period. | The complex may be too soluble in the solvent, or decomposition may have occurred. | If decomposition is not suspected (i.e., the solution has the correct color), try further slow evaporation of the solvent. If decomposition is suspected, repeat the synthesis with stricter temperature control. |
| Incorrect stoichiometry of reactants. | Carefully re-calculate and re-weigh the starting materials. An excess of one reactant can sometimes inhibit crystallization. | |
| A green precipitate forms during the reaction. | The pH of the solution has risen, causing the precipitation of chromium(III) hydroxide.[3][4] | Ensure sufficient oxalic acid is present to maintain an acidic environment. Monitor the pH if possible and adjust with a dilute acid if necessary, although this is not typically required if the protocol is followed correctly. |
| The final crystalline product has a greenish tint. | Co-precipitation of impurities or partial decomposition. | Recrystallize the product from an appropriate solvent system. Ensure the initial synthesis is performed with careful temperature and light control. |
| The yield of the crystalline product is very low. | Incomplete reaction or significant decomposition. | Review all reaction parameters, including temperature, reaction time, and stoichiometry. Protect the reaction from light.[10][11][12] |
| Loss of product during washing. | Use ice-cold washing solvents and minimal volumes to wash the crystals, as the complex may have some solubility even in the washing solvent. Ethanol is commonly used for washing.[2][5] |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of potassium bis(oxalato)chromate(III) isomers, derived from various experimental protocols.
| Parameter | cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O |
| Chromium Source | Potassium Dichromate (K₂Cr₂O₇) | Potassium Dichromate (K₂Cr₂O₇) |
| Oxalate Source | Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) | Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) |
| Molar Ratio (Cr₂O₇²⁻ : H₂C₂O₄) | ~1 : 6 | ~1 : 3 |
| Reaction Initiation | Grinding solids together with a drop of water.[5][13] | Dissolving reactants in boiling water separately and then mixing.[5] |
| Temperature Control | Reaction is exothermic; no external heating required after initiation. | Initial dissolution in boiling water, then cooling and slow evaporation at room temperature.[2][5] |
| Crystallization | Addition of ethanol to the reaction mixture.[5][13] | Slow evaporation of the aqueous solution.[2] |
| Appearance | Blue-gray crystals | Purple crystals[2] |
Experimental Protocols
Synthesis of cis-Potassium diaquabis(oxalato)chromate(III) dihydrate [5][13]
-
Reactant Preparation: In a mortar, thoroughly grind 2.0 g of potassium dichromate (K₂Cr₂O₇) with 6.0 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) until a fine, homogeneous mixture is obtained.
-
Reaction Initiation: Transfer the mixture to a beaker or evaporating dish. Add a single drop of water to the center of the powder heap and cover with a watch glass. The reaction should start within a few minutes, evidenced by a vigorous exothermic reaction with the evolution of gas.
-
Reaction Completion: Allow the reaction mixture to stand for about one hour until the reaction has subsided completely.
-
Product Isolation: Add 15-20 mL of 95% ethanol to the resulting dark, syrupy liquid and stir thoroughly. The desired complex will precipitate.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration. Wash the crystals with two small portions of ice-cold ethanol and then with a small portion of diethyl ether.
-
Drying: Air-dry the crystals on the filter paper.
Visualizations
Caption: Workflow for the synthesis of cis-potassium diaquabis(oxalato)chromate(III).
Caption: Troubleshooting decision tree for bis(oxalato)chromate(III) synthesis.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. Oxalate Complexes of Chromium(III) and Copper(II) [wwwchem.uwimona.edu.jm]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Photochemistry and photophysics of Cr(III) macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
Technical Support Center: cis-Potassium Diaquabis(oxalato)chromate(III) Synthesis
Welcome to the technical support center for the synthesis of cis-K[Cr(C₂O₄)₂(H₂O)₂]. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers optimize their experimental conditions and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing cis-potassium diaquabis(oxalato)chromate(III)?
A1: The synthesis is a redox reaction where potassium dichromate (Cr in +6 oxidation state) is reduced by oxalic acid. The chromium is reduced to Cr(III), which then coordinates with oxalate and water ligands.[1] The overall balanced equation is: K₂Cr₂O₇ + 7H₂C₂O₄·2H₂O → 2K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O + 6CO₂ + 13H₂O[2]
Q2: Why is the cis-isomer generally more stable than the trans-isomer?
A2: Computational studies using Density Functional Theory (DFT) and other methods have shown that the cis-isomer of [Cr(C₂O₄)₂(H₂O)₂]⁻ is energetically more stable than the trans-isomer.[3] Calculations indicate the cis-isomer has a lower relative energy, suggesting it is the thermodynamically favored product.[3]
Q3: What are the key differences in the synthesis of the cis and trans isomers?
A3: The selective preparation of each isomer depends on controlling the reaction conditions.[4]
-
cis-Isomer: Typically synthesized by reacting finely ground potassium dichromate and oxalic acid in a nearly solid state with only a drop of water to initiate the reaction.[1][3] This non-equilibrium condition favors the formation of the cis product.
-
trans-Isomer: Generally prepared in a boiling aqueous solution.[3] The lower solubility of the trans-isomer allows it to preferentially crystallize upon slow cooling and evaporation of the solution.[4][5]
Q4: How can I confirm the identity and purity of my synthesized complex?
A4: Purity can be assessed using a simple chemical test and spectroscopy.
-
Ammonia Test: Place a few crystals on filter paper and add a drop of dilute ammonia. The cis-isomer will dissolve to form a dark green stain, while the trans-isomer remains a light brown, undissolved solid.[6]
-
UV-Vis Spectroscopy: Both isomers have characteristic absorption maxima around 415 nm and 560 nm.[3] While the peak positions are similar, their molar extinction coefficients (intensities) differ significantly, which can be used for characterization.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Vigorous reaction, sputtering of material. | The initial reaction between potassium dichromate and oxalic acid is highly exothermic and releases CO₂ gas rapidly.[1][8] | Cover the reaction vessel (e.g., an evaporating dish) with a watch glass to contain the reactants.[3][6] Perform the reaction in a larger vessel than seems necessary to accommodate frothing. |
| Low yield of the cis-isomer. | 1. Incomplete reaction due to insufficient mixing. 2. Loss of product during washing. 3. Formation of the more soluble trans-isomer, which remains in the filtrate. | 1. Ensure the solid reactants (K₂Cr₂O₇ and H₂C₂O₄) are finely ground and intimately mixed before initiating the reaction.[1] 2. Use a minimal amount of cold 95% ethanol for washing the final product to prevent it from dissolving.[3] 3. Adhere strictly to the "dry" synthesis method for the cis-isomer to minimize the formation of the trans form. |
| Product is a sticky, syrupy liquid, not a solid. | Insufficient precipitation or excess water remaining in the product. Ethanol is used to precipitate the complex. | Add more 95% ethanol and triturate (stir and grind) the mixture with a spatula until a solid powder forms.[1][9] If necessary, decant the ethanol and add a fresh portion.[1] |
| Final product is contaminated with the trans-isomer. | The reaction was performed with too much water or at too high a temperature, creating an equilibrium mixture of both isomers.[5][6] | The synthesis of the pure cis-isomer relies on non-equilibrium conditions. Use only a single drop of water to start the reaction and avoid heating the initial mixture.[3] |
| The product appears correct but changes over time in storage. | The compound is deliquescent, meaning it absorbs moisture from the air, which can cause it to become a liquid.[1] | Dry the final product thoroughly (e.g., using vacuum filtration) and immediately store it in a tightly sealed, airtight container.[1] |
Experimental Protocols
Detailed Protocol for cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O Synthesis
This protocol is based on a common method favoring the cis-isomer.[1][3]
Materials & Reagents:
-
Potassium Dichromate (K₂Cr₂O₇)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
Ethanol (95%)
-
Deionized Water
Reactant Quantities:
| Reagent | Mass / Volume | Molar Ratio (approx.) |
| Potassium Dichromate | 4.0 g | 1 |
| Oxalic Acid Dihydrate | 12.0 g | 7 |
| Ethanol (95%) | ~40 mL | - |
Procedure:
-
Mixing Reactants: In a dry mortar, combine 4.0 g of finely ground potassium dichromate and 12.0 g of oxalic acid dihydrate. Grind the two solids together intimately until a homogeneous, fine powder is obtained.[1][3]
-
Initiating the Reaction: Transfer the powder mixture into a clean evaporating dish, forming a compact heap in the center. Add a single drop of water to the center of the pile and immediately cover the dish with a watch glass.[3]
-
Reaction Progression: A vigorous, exothermic reaction will begin within a few minutes, characterized by frothing and the evolution of CO₂ and water vapor.[1][9] The mixture will transform into a deep-colored, viscous liquid.[9] Allow the reaction to proceed undisturbed for about an hour.[1]
-
Precipitation: Remove the watch glass and pour approximately 20 mL of 95% ethanol over the thick liquid. Triturate the mixture thoroughly with a spatula. The ethanol will cause the complex to precipitate as a solid.[9]
-
Isolation and Washing: If the product does not fully solidify, decant the supernatant liquid and add another 20 mL portion of fresh ethanol, continuing to stir until a solid is formed.[9] Collect the solid product by filtration (vacuum filtration is recommended for efficiency).[1] Wash the crystals on the filter with a small amount of 95% ethanol.
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Drying: Dry the product in air or a desiccator. Immediately transfer the fine, dark, crystalline powder to an airtight container for storage to prevent moisture absorption.[1]
Visualizations
Workflow for cis-Isomer Synthesis
The following diagram outlines the key steps for the successful synthesis and isolation of the cis-isomer.
Caption: Experimental workflow for the synthesis of cis-K[Cr(C₂O₄)₂(H₂O)₂].
Factors Influencing Isomer Formation
This diagram illustrates the critical parameters that direct the synthesis towards either the cis or trans isomer.
Caption: Key experimental factors determining cis vs. trans isomer formation.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]
- 5. Oxalate Complexes of Chromium(III) and Copper(II) [wwwchem.uwimona.edu.jm]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Separation of Bis(oxalato)chromate(III) Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of bis(oxalato)chromate(III), specifically the potassium salt, K[Cr(C₂O₄)₂(H₂O)₂].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the separation of cis- and trans-K[Cr(C₂O₄)₂(H₂O)₂]?
A1: The primary method for separating the geometric isomers of K[Cr(C₂O₄)₂(H₂O)₂] is fractional crystallization . This technique leverages the difference in solubility between the two isomers; the trans-isomer is less soluble in water than the cis-isomer.[1][2] By carefully controlling conditions such as temperature and evaporation rate, the less soluble trans-isomer can be induced to crystallize first from a solution containing a mixture of both, allowing for its separation by filtration.[1][2]
Q2: Which isomer is more thermodynamically stable?
A2: The cis-isomer is thermodynamically more stable than the trans-isomer.[1][3] Computational and experimental studies confirm this, with the cis-isomer having a lower average relative energy.[3][4] In solution, the trans-isomer will slowly convert to the more stable cis form over time.[1][5]
Q3: How can I confirm the identity and purity of my separated isomers?
A3: Several methods can be used for characterization and purity assessment:
-
Qualitative Ammonia Test: This is a quick and simple purity check. Place a few crystals on filter paper and add a few drops of dilute ammonia solution. The cis-isomer will dissolve, creating a dark green stain, while the pure trans-isomer will not dissolve and will appear as a light brown solid. Any green coloration from the trans-isomer sample indicates contamination with the cis-isomer.
-
UV-Vis Spectrophotometry: Both isomers exhibit two maximum absorption wavelengths (λ_max) around 415 nm and 560 nm.[3][4][6] However, their molar absorptivities differ, with the cis-isomer absorbing more strongly.[5][6] This difference can be used to monitor the isomerization from trans to cis in solution.
-
FT-IR Spectroscopy: The different symmetries of the cis and trans isomers result in subtle variations in their infrared spectra, particularly in the Cr-O stretching region, which can be used for identification.[1]
Q4: Can I selectively synthesize one isomer over the other?
A4: Yes, the selective synthesis of each isomer is possible by controlling the reaction conditions.
-
Cis-isomer synthesis is typically achieved under non-equilibrium conditions, often by grinding the solid reactants (potassium dichromate and oxalic acid) with a minimal amount of water to initiate a vigorous reaction.[1][4]
-
Trans-isomer synthesis generally relies on allowing the system to approach equilibrium. This involves dissolving the reactants in boiling water and then allowing the solution to evaporate slowly at room temperature.[1][2] The lower solubility of the trans-isomer causes it to crystallize out first.[2]
Troubleshooting Guide
Issue 1: The yield of my trans-isomer is very low, or it appears to be contaminated with the cis-isomer.
-
Possible Cause: The evaporation of the reaction mixture was too rapid.
-
Solution: Slow evaporation at room temperature is crucial for the selective crystallization of the trans-isomer.[2] If evaporation is too fast, the solubility limit of the more soluble cis-isomer may also be reached, causing it to co-precipitate. Ensure the beaker is left in a location with minimal airflow and stable temperature to allow crystals to form over a period of one to two days.[7]
Issue 2: The reaction between potassium dichromate and oxalic acid is too vigorous and spills out of the beaker.
-
Possible Cause: The reaction is highly exothermic and produces gaseous CO₂. Adding the potassium dichromate solution too quickly to the hot oxalic acid solution can cause frothing and overflow.
-
Solution: Use a large beaker (e.g., 300 mL or greater) to provide ample volume for the reaction. Add the potassium dichromate solution to the boiling oxalic acid solution in small portions, and keep the beaker covered with a watch glass between additions to contain any splashing.[2]
Issue 3: I am unsure if my synthesis produced the correct isomer.
-
Possible Cause: Confusion between the procedures for cis and trans synthesis.
-
Solution: Refer to the detailed experimental protocols below. For a quick verification, perform the qualitative ammonia test described in FAQ Q3. The trans-isomer should remain as a light brown solid, while the cis-isomer will dissolve to form a dark green solution.
Issue 4: The UV-Vis spectrum of my trans-isomer changes over time.
-
Possible Cause: The trans-isomer is isomerizing to the more thermodynamically stable cis-isomer in solution.
-
Solution: This is an expected phenomenon.[1] The rate of this isomerization is first-order and can be monitored spectrophotometrically by observing the change in absorbance at around 415-420 nm.[5][6] For characterization of the pure trans-isomer, prepare the solution and take measurements immediately.
Quantitative Data
| Parameter | Trans-Isomer | Cis-Isomer | Reference |
| Solubility | Less Soluble | More Soluble | [1] |
| Thermodynamic Stability | Less Stable | More Stable (Lower relative energy by ~2.1 kcal/mol) | [3][4] |
| UV-Vis λ_max 1 | ~415 nm | ~415 nm | [3][4] |
| UV-Vis λ_max 2 | ~560 nm | ~560 nm | [3][4] |
| Appearance | Dark green-gray crystals | Dark green/violet crystals | [2][8] |
| Reaction with NH₃ | Forms a light brown solid (insoluble) | Dissolves to form a dark green solution | [2] |
Experimental Protocols
Protocol 1: Synthesis of trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O
This procedure relies on the low solubility of the trans-isomer to separate it via fractional crystallization.
-
Dissolve Reactants: In a 300 mL beaker, dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water. In a separate, smaller beaker, dissolve 4 g of potassium dichromate in a small amount of boiling water.[2]
-
Combine Solutions: Carefully and slowly add the hot potassium dichromate solution in small portions to the boiling oxalic acid solution. The reaction will be vigorous. Cover the beaker with a watch glass to prevent loss of material.[2]
-
Concentrate Solution: Boil the resulting solution until its volume is reduced by about half.[2]
-
Crystallization: Allow the beaker to cool to room temperature. Let the solution evaporate slowly at room temperature for 1-2 days, or until the volume is about one-third of the original.[2][7] Dark green-gray crystals of the trans-isomer will form.
-
Isolate and Wash: Separate the crystals from the solution by filtration. Wash the crystals with a small amount of cold water, followed by alcohol (e.g., 95% ethanol).[2][4]
-
Drying: Allow the crystals to air-dry.
Protocol 2: Synthesis of cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O
This procedure uses non-equilibrium conditions to favor the formation of the cis-isomer.
-
Mix Solids: In a mortar or an evaporating dish, thoroughly grind together 12 g of oxalic acid dihydrate and 4 g of potassium dichromate.[4]
-
Initiate Reaction: Add a single drop of water to the mixture and cover it with a watch glass. A vigorous, frothing reaction will occur, yielding a deep-colored, syrupy liquid.[1][4]
-
Precipitation: Once the reaction has subsided, add about 20 mL of 95% ethanol to the mixture and stir. This will cause the cis-isomer to precipitate.
-
Isolate and Wash: Collect the crystals by filtration and wash them thoroughly with 95% ethanol.[4]
-
Drying: Allow the crystals to air-dry.
Visualized Workflows
Caption: Workflow for the synthesis of trans (left) and cis (right) isomers of K[Cr(C₂O₄)₂(H₂O)₂].
Caption: Logic diagram for the qualitative purity test to distinguish cis and trans isomers.
References
- 1. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Combined Computational and Experimental Studies of Trans- and Cis-Isomers of Potassium Diaquabis(Oxalato)Chromate (III) | Scientific.Net [scientific.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. qscience.com [qscience.com]
troubleshooting low yield in potassium bis(oxalato)chromate(III) preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of potassium bis(oxalato)chromate(III), with a focus on improving product yield.
Troubleshooting Guide: Low Yield
Question: My yield of potassium bis(oxalato)chromate(III) is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low yield in this synthesis can stem from several factors, ranging from reactant stoichiometry to product isolation. Below is a systematic guide to help you identify and resolve the issue.
1. Incorrect Stoichiometry and Side Reactions:
The reaction between potassium dichromate and oxalic acid is a redox process that can lead to different products depending on the molar ratios of the reactants. An excess of oxalic acid can favor the formation of the tris(oxalato) complex, K₃[Cr(C₂O₄)₃], thereby reducing the yield of the desired bis(oxalato) product.[1][2]
-
Recommendation: Carefully control the stoichiometry. For the synthesis of the cis-isomer, a common molar ratio is approximately 1:3 of potassium dichromate to oxalic acid.[1][3] For the trans-isomer, a similar excess of oxalic acid is often used.[3]
2. Incomplete Reaction:
The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Solid-State Reaction: If you are grinding the solid reactants, ensure they are finely powdered and intimately mixed. The addition of a single drop of water is often crucial to initiate the vigorous reaction.[1][3][4]
-
Aqueous Solution Reaction: If performing the reaction in solution, ensure the reactants are fully dissolved and that the reaction is allowed to proceed for a sufficient amount of time, with appropriate heating if the protocol requires it.[3]
3. Product Loss During Isolation and Washing:
Potassium bis(oxalato)chromate(III) has some solubility in water. Washing the crystalline product with pure water will lead to a significant loss of yield.
-
Recommendation: Wash the crystals with a solvent in which the complex is less soluble. Absolute ethanol or a mixture of ethanol and water is commonly used to minimize product loss during washing.[3][5][6] Using vacuum filtration can also help to dry the product more efficiently and reduce contact time with the washing solvent.[1]
4. Isomer-Specific Issues:
The cis and trans isomers of potassium bis(oxalato)chromate(III) have different thermodynamic stabilities and solubilities. The trans-isomer is generally less soluble than the cis-isomer.[4]
-
Recommendation: The preparation method often dictates the predominant isomer. For instance, rapid precipitation from a non-equilibrium state tends to yield the cis-isomer, while slower crystallization from an equilibrium mixture may favor the less soluble trans-isomer.[4] Be aware of the expected isomer from your protocol and tailor your crystallization and isolation procedure accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the synthesis of potassium bis(oxalato)chromate(III)?
The synthesis involves the reduction of hexavalent chromium in potassium dichromate (K₂Cr₂O₇) to trivalent chromium by oxalic acid (H₂C₂O₄). In this redox reaction, the oxalate ion is oxidized to carbon dioxide.[1] The resulting Cr(III) ion is then complexed by two oxalate ligands and two water molecules.
Q2: How can I control the formation of the cis vs. the trans isomer?
The selective preparation of each isomer is achievable through careful control of reaction conditions.[4]
-
cis-Isomer: This isomer is often prepared under non-equilibrium conditions. A common method involves grinding the solid reactants (potassium dichromate and oxalic acid) together and initiating the reaction with a very small amount of water.[1][3][4]
-
trans-Isomer: The trans isomer is the thermodynamically more stable product and its synthesis often relies on allowing the system to reach equilibrium.[4] This can be achieved by dissolving the reactants in boiling water and then allowing for slow evaporation and crystallization.[3]
Q3: My reaction mixture turned into a dark, viscous liquid. Is this normal?
Yes, for the preparation of the cis-isomer via the solid-state grinding method, the reaction is often vigorous and exothermic, resulting in the formation of a dark, viscous, or syrupy liquid before the addition of ethanol for precipitation.
Q4: Why is ethanol added after the initial reaction?
Ethanol is added to precipitate the potassium bis(oxalato)chromate(III) complex from the reaction mixture.[1][6] The complex is significantly less soluble in ethanol than in water, so the addition of ethanol induces crystallization or precipitation, allowing for its separation.[6]
Q5: Can the tris(oxalato)chromate(III) complex be formed as a byproduct?
Yes, the formation of potassium tris(oxalato)chromate(III) (K₃[Cr(C₂O₄)₃]) is a potential side reaction, especially if an excess of oxalate is used or if the reaction conditions are not carefully controlled.[1][2]
Quantitative Data Summary
The following table summarizes typical reactant masses and reported yields for related oxalatochromate(III) complexes. Note that yields can vary significantly based on the specific experimental conditions and techniques used.
| Complex | Reactants and Masses | Reported Yield | Reference |
| cis-Potassium bis(oxalato)diaquachromate(III) | 2 g Potassium Dichromate, 6 g Oxalic Acid | Not specified | [1] |
| cis-Potassium bis(oxalato)diaquachromate(III) | 4 g Potassium Dichromate, 12 g Oxalic Acid Dihydrate | Not specified | [3] |
| trans-Potassium bis(oxalato)diaquachromate(III) | 4 g Potassium Dichromate, 12 g Oxalic Acid Dihydrate | Not specified | [3] |
| Potassium tris(oxalato)chromate(III) | 1.8740 g K₂Cr₂O₇, 5.0272 g H₂C₂O₄ | 59.45% | [7] |
| Potassium tris(oxalato)chromate(III) | Not specified | 22.32% | [8] |
Experimental Protocols
Synthesis of cis-Potassium bis(oxalato)diaquachromate(III): [1][3]
-
Finely grind 2 g of potassium dichromate and 6 g of oxalic acid dihydrate together in a mortar and pestle until a homogeneous fine powder is obtained.
-
Transfer the mixture to a porcelain dish and add a single drop of water to initiate the reaction.
-
Cover the dish with a watch glass and allow the reaction to complete (approximately 1 hour).
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Add approximately 30 mL of ethanol to the resulting viscous product and stir to precipitate the complex.
-
Collect the solid product by vacuum filtration and wash with a small amount of ethanol.
-
Dry the product, preferably in a desiccator, as it can be deliquescent.[1]
Synthesis of trans-Potassium bis(oxalato)diaquachromate(III): [3]
-
Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water.
-
In a separate beaker, dissolve 4 g of potassium dichromate in a minimal amount of boiling water.
-
Add the potassium dichromate solution to the oxalic acid solution and boil for 5 minutes.
-
Reduce the volume of the solution by half through boiling and then allow it to slowly evaporate at room temperature to one-third of its original volume.
-
Collect the resulting crystals by filtration and wash with 95% ethanol.
Visualizations
Caption: Synthesis pathway of potassium bis(oxalato)chromate(III).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sciencemadness Discussion Board - Potassium Dichromate? and Oxalic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. studylib.net [studylib.net]
- 8. scribd.com [scribd.com]
Technical Support Center: Synthesis of Bis(oxalato)chromate(III) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bis(oxalato)chromate(III) complexes. The focus is on managing the exothermic reaction between potassium dichromate and oxalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the reaction between potassium dichromate and oxalic acid in the synthesis of bis(oxalato)chromate(III)?
The reaction is a redox process where the hexavalent chromium in the dichromate ion is reduced to chromium(III), and the oxalate ion is oxidized to carbon dioxide.[1][2] This reaction is highly exothermic, releasing a significant amount of heat and causing the evolution of carbon dioxide gas, which can lead to frothing.[2][3]
Q2: Why is it crucial to control the temperature during the synthesis?
Controlling the temperature is essential for several reasons:
-
Safety: The reaction can become vigorous, with the solution potentially boiling spontaneously.[4] Uncontrolled, this can lead to splashing of corrosive reagents.
-
Product Selectivity: The formation of different isomers, such as cis- and trans-potassium diaquabis(oxalato)chromate(III), can be influenced by the reaction conditions, including temperature.[5]
-
Product Quality: Overheating can lead to the decomposition of the desired product or the formation of unwanted byproducts. Bumping of the solution can also occur with excessive heating.[6]
Q3: What are the primary methods for managing the exothermic reaction?
The main strategies to control the exotherm include:
-
Slow, portion-wise addition of reactants: Adding the potassium dichromate in small increments to the oxalic acid solution allows for the dissipation of heat between additions and helps to manage the rate of gas evolution.[3]
-
External cooling: Using an ice bath to cool the reaction vessel can effectively absorb the heat generated.[4]
-
Initiating the reaction under controlled conditions: For solid-state reactions, adding a single drop of water to an intimate mixture of the powdered reactants can initiate the reaction in a more contained manner.[2]
Q4: What are the expected visual cues during the reaction?
Initially, the orange color of the potassium dichromate will turn dark upon addition to the oxalic acid solution.[3] As the reaction proceeds, a blue-black or dark green mixture will form, which may warm up significantly.[4] The evolution of gas (carbon dioxide) will be visible as bubbling or frothing.[3][4] Upon cooling and addition of ethanol, the final product will precipitate as dark green to almost black crystals.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous and boils over. | Rapid addition of potassium dichromate. Insufficient cooling. | Add potassium dichromate in smaller portions, allowing the reaction to subside between additions.[3] Immerse the reaction flask in an ice bath to dissipate heat. |
| A thick, oily product forms instead of crystals. | Incomplete reaction or improper solvent ratio for precipitation. | After the initial reaction, ensure it has gone to completion (e.g., by gentle heating if the protocol specifies).[6] If an oil forms upon adding ethanol, decant the supernatant and add fresh ethanol, stirring vigorously to induce crystallization.[7] |
| Low yield of the desired product. | Incomplete reaction. Loss of product during filtration. Side reactions due to improper temperature control. | Ensure the limiting reagent has fully reacted. Wash the precipitate with a minimal amount of cold solvent (e.g., ethanol/water mixture) to avoid dissolving the product.[6][8] Maintain the recommended temperature profile throughout the synthesis. |
| Formation of the wrong isomer (e.g., trans instead of cis). | Reaction conditions favor the formation of the undesired isomer. | The synthesis of specific isomers requires careful control of reaction conditions.[5] For the cis-isomer, a common method involves grinding the solid reactants and initiating the reaction with a drop of water.[2][9] For the trans-isomer, the reaction is often carried out in a boiling aqueous solution.[9] |
| Bumping of the solution during heating steps. | Localized overheating of the solution. | Use a magnetic stirrer or add boiling chips to ensure even heating. Heat the solution gently on a hot plate.[6] |
Experimental Protocols
Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III)
This method, adapted from several sources, emphasizes control of the exothermic reaction by initiating it in a semi-solid state.[2][9]
-
Reactant Preparation: Finely grind 4 g of potassium dichromate and 12 g of oxalic acid dihydrate together in a mortar and pestle until a homogeneous, fine powder is obtained.[2][9]
-
Reaction Initiation: Transfer the powder mixture to an evaporating dish. Add a single drop of water to the center of the mixture and cover it with a watch glass.[2][9]
-
Reaction Progression: The reaction will start, characterized by a change in color and the evolution of gas.[2] Allow the reaction mixture to stand for about an hour for the reaction to go to completion.
-
Product Isolation: Add 20-30 mL of 95% ethanol to the reaction mixture and stir with a glass rod. The product will precipitate as a solid.[2][9]
-
Filtration and Washing: Collect the crystals by suction filtration. Wash the product with a small amount of ethanol.[9]
-
Drying: Dry the product in a vacuum desiccator.[7]
Data Presentation
| Parameter | Synthesis of cis-Isomer | Synthesis of trans-Isomer | Synthesis of tris(oxalato) complex |
| Potassium Dichromate | 4 g | 4 g | 0.83 g |
| Oxalic Acid Dihydrate | 12 g | 12 g | 2.5 g |
| Potassium Oxalate Monohydrate | - | - | 1.0 g |
| Initial State | Solid mixture | Aqueous solution | Aqueous solution |
| Initiation | 1 drop of water | Dissolving in boiling water | Mixing aqueous solutions |
| Temperature Control | Reaction is self-contained | Boiling, then slow evaporation | Spontaneously warms, then boiled |
| Precipitating Agent | 95% Ethanol | Slow evaporation | Cooling and 95% Ethanol |
| References | [2][9] | [9] | [3] |
Visualizations
Caption: Workflow for managing the exothermic synthesis of bis(oxalato)chromate(III).
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Analysis of the Catalytic Activity of Cis- and Trans-Bis(oxalato)diaquachromate(III) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of the geometric isomers, cis- and trans-bis(oxalato)diaquachromate(III), with a focus on their application in oligomerization reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate catalyst for their specific needs.
Overview of Catalytic Performance
Experimental studies have demonstrated a notable difference in the catalytic activity of the cis- and trans-isomers of potassium bis(oxalato)diaquachromate(III) in the oligomerization of 2-chloroallyl alcohol.[1] The trans-isomer, trans-K[Cr(C₂O₄)₂(OH₂)₂]·3H₂O, exhibits significantly higher catalytic activity compared to the cis-isomer, cis-K[Cr(C₂O₄)₂(OH₂)₂].[1] This is evidenced by a greater yield of the resulting poly(2-chloroallyl alcohol) under similar reaction conditions.[1]
The enhanced activity of the trans-isomer is attributed to the mechanism of catalyst formation.[1] In the presence of the co-catalyst methylaluminoxane (MMAO-12), the bonds with the aluminum center are formed with the water ligands of the chromium complex. In the trans-isomer, these water ligands are positioned opposite to each other, which is sterically favorable for the formation of the active catalytic complex. Conversely, in the cis-isomer, the oxalate ligands are thought to play a more direct, yet less effective, role in the formation of the active catalyst.[1]
Quantitative Data Summary
The following table summarizes the key performance indicators of the cis- and trans-bis(oxalato)diaquachromate(III) catalysts in the oligomerization of 2-chloroallyl alcohol.
| Catalyst Isomer | Oligomer Yield | Molecular Mass of Oligomer |
| cis-K[Cr(C₂O₄)₂(OH₂)₂] | Lower | Data not specified |
| trans-K[Cr(C₂O₄)₂(OH₂)₂]·3H₂O | Higher[1] | Data not specified |
Note: While the source material indicates a higher yield with the trans-isomer, specific quantitative yield percentages were not provided in the abstract.
Experimental Protocols
The catalytic activity of the cis- and trans-bis(oxalato)diaquachromate(III) isomers was evaluated through the oligomerization of 2-chloroallyl alcohol. A detailed methodology for a representative experiment is provided below.
Oligomerization of 2-Chloroallyl Alcohol:
-
Catalyst Preparation: The respective chromium(III) complex (either cis- or trans-isomer) is introduced into a reaction vessel.
-
Solvent and Co-catalyst Addition: Toluene and the co-catalyst, methylaluminoxane (MMAO-12), are added to the reaction vessel containing the chromium(III) complex.
-
Monomer Introduction: The monomer, 2-chloro-2-propen-1-ol, is then added to the mixture.
-
Reaction Conditions: The oligomerization reaction is allowed to proceed under controlled, mild conditions.
-
Product Isolation and Analysis: The resulting poly(2-chloroallyl alcohol) is isolated. The product is then characterized to determine its molecular mass and tactic structure.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for comparing the catalytic activities of the cis- and trans-bis(oxalato)diaquachromate(III) isomers.
Caption: Experimental workflow for comparing the catalytic activity of cis- and trans-bis(oxalato)diaquachromate(III).
Synthesis of Isomers
For researchers interested in preparing the catalyst isomers, the following general procedures are outlined:
-
cis-Potassium bis(oxalato)diaquachromate(III): This isomer can be prepared by reacting potassium dichromate with oxalic acid dihydrate in an aqueous solution.[2] The mixture is typically heated to initiate a vigorous reaction, resulting in a deep-colored liquid from which the cis-isomer can be crystallized.[2][3]
-
trans-Potassium bis(oxalato)diaquachromate(III)·3H₂O: The trans-isomer is also synthesized from potassium dichromate and oxalic acid.[2][3] The preparation involves dissolving the reactants in boiling water and then allowing the solution to cool slowly over an extended period (36-48 hours) to facilitate the crystallization of the trans-isomer.[3] The lower solubility of the trans-isomer aids in its preferential crystallization from an equilibrium mixture of both isomers.
Stability and Isomerization
Computational and experimental studies indicate that the cis-isomer of potassium diaquabis(oxalato)chromate(III) is thermodynamically more stable than the trans-isomer, with a lower average relative energy of 2.1 kcal/mol.[2][4] The trans- to cis-isomerization can be studied spectrophotometrically, as the two isomers have different absorption characteristics.[4] This isomerization process is catalyzed by various cations.[5][6]
References
A Comparative Guide to the Structural Isomers of Diaquabis(oxalato)chromate(III)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and physicochemical properties of the cis- and trans- isomers of the diaquabis(oxalato)chromate(III) complex ion, [Cr(C₂O₄)₂(H₂O)₂]⁻. Understanding the distinct characteristics of these geometric isomers is crucial for applications in areas such as catalysis, materials science, and as precursors in the synthesis of more complex coordination compounds.
Geometric Isomerism and Structural Overview
The diaquabis(oxalato)chromate(III) anion exhibits geometric isomerism due to the different possible spatial arrangements of the aqua (H₂O) and bidentate oxalato (C₂O₄²⁻) ligands around the central chromium(III) ion, which adopts a slightly distorted octahedral coordination geometry.
-
cis-Diaquabis(oxalato)chromate(III): In the cis-isomer, the two aqua ligands are positioned adjacent to each other, occupying coordination sites at a 90° angle relative to the central chromium ion.
-
trans-Diaquabis(oxalato)chromate(III): In the trans-isomer, the two aqua ligands are located on opposite sides of the chromium ion, at a 180° angle to each other.
Computational studies, utilizing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have indicated that the cis-isomer is slightly more stable than the trans-isomer, with a calculated lower average relative energy of 2.1 kcal/mol.[1][2][3] This subtle difference in stability influences the conditions under which each isomer can be preferentially synthesized and isolated.
Caption: Geometric isomers of diaquabis(oxalato)chromate(III).
Comparative Physicochemical Data
The structural differences between the cis and trans isomers give rise to distinct physicochemical properties, which are summarized in the tables below.
Table 1: Crystallographic Data and Bond Lengths
| Parameter | cis-Isomer (Pyridinium salt) | trans-Isomer (Imidazolium salt)[4][5] | trans-Isomer (Piperidinium salt)[6] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | C2/c | Cmc2₁ |
| Cr-O (oxalato) Bond Length (Å) | ~1.95-1.96 | ~1.970 - 1.975 | ~1.9701 - 1.9754 |
| Cr-O (aqua) Bond Length (Å) | ~1.98-1.99 | ~1.959 - 1.965 | ~1.9589 - 1.9653 |
Note: Exact bond lengths can vary slightly depending on the counter-ion and crystal packing forces. In the cis-isomer, the Cr-O bonds to the water molecules are slightly longer than the Cr-O bonds to the oxalate ligands.[2] Conversely, in the trans-isomer, the axial Cr-O bonds with the water molecules are slightly shorter than the equatorial Cr-O bonds with the oxalate ligands.[2][6]
Table 2: Spectroscopic Data (UV-Vis)
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) | Corresponding Transition |
| cis | ~415 | ~560 | Higher than trans[1] | ⁴A₂g → ⁴T₁g(F) and ⁴A₂g → ⁴T₂g[6] |
| trans | ~416 | ~564 | Lower than cis[1] | ⁴A₂g → ⁴T₁g(F) and ⁴A₂g → ⁴T₂g[6][7] |
The electronic absorption spectra of both isomers show two characteristic d-d transition bands.[1][2][6][7] The cis form, however, exhibits considerably higher absorption at its peak wavelengths compared to the trans form.[1] This difference in molar absorptivity at specific wavelengths, such as 415 nm, can be exploited to spectrophotometrically monitor the kinetics of the trans-to-cis isomerization.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these isomers are crucial for reproducible research.
Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate
Principle: This synthesis involves a solid-state reaction between potassium dichromate and oxalic acid dihydrate. The heat generated by the initial reaction drives the formation of the cis-isomer.
Procedure:
-
Thoroughly grind 4 g of potassium dichromate and 12 g of oxalic acid dihydrate in a mortar.[2]
-
Transfer the mixture to an evaporating dish and add a single drop of water to initiate the reaction.[2]
-
Cover the dish with a watch glass to contain the vigorous reaction, which involves the evolution of carbon dioxide.
-
Once the initial reaction subsides, add 20 mL of 95% ethanol to the resulting dark, syrupy liquid.[2]
-
Cool the mixture in an ice bath and collect the precipitated crystals by filtration.
-
Wash the crystals with 95% ethanol and allow them to air dry.[2]
Synthesis of trans-Potassium Diaquabis(oxalato)chromate(III) Dihydrate
Principle: The trans-isomer is typically synthesized in an aqueous solution, taking advantage of its lower solubility at cooler temperatures.
Procedure:
-
Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water.[2]
-
In a separate beaker, dissolve 4 g of potassium dichromate in a small amount of boiling water.[2]
-
Slowly add the hot potassium dichromate solution to the hot oxalic acid solution while stirring.
-
Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the violet prismatic crystals by filtration and wash them with cold water and then 95% ethanol.[2]
Characterization Workflow
Caption: A typical experimental workflow for isomer characterization.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of the isomers, providing precise measurements of bond lengths and angles.[4][5][6]
UV-Vis Spectroscopy: As detailed in Table 2, UV-Vis spectroscopy is used to determine the electronic absorption properties of the complexes in solution. This technique is particularly useful for distinguishing between the two isomers based on their different molar absorptivities.[1][6][7]
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of both the oxalate and aqua ligands within the complex. Characteristic vibrational bands for the C=O and C-O stretches of the oxalate ligand, as well as the O-H stretches of the coordinated water molecules, will be present in the spectra of both isomers.
Isomerization and Stability
The trans-isomer of diaquabis(oxalato)chromate(III) is known to isomerize to the more thermodynamically stable cis-isomer in aqueous solution.[3] The rate of this isomerization is first-order with respect to the concentration of the chromium complex and is independent of the hydrogen ion concentration.[1] This transformation can be followed spectrophotometrically by monitoring the change in absorbance at a wavelength where the two isomers have significantly different molar absorptivities, such as 415 nm.[1][2] The activation energy for the trans-to-cis isomerization has been measured to be approximately 2.5 kcal/mol.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. inorganic chemistry - Why does only the cis-isomer of potassium dioxalatodiaquochromate(III) form? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. qscience.com [qscience.com]
- 5. qscience.com [qscience.com]
- 6. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]
- 7. scirp.org [scirp.org]
A Comparative Guide to the Synthesis of Pure cis-Bis(oxalato)chromate(III)
For researchers and professionals in drug development, the stereospecific synthesis of coordination complexes is a critical step in ensuring the efficacy and safety of novel therapeutic agents. This guide provides a comparative analysis of established methods for the synthesis of pure cis-bis(oxalato)chromate(III), a valuable precursor in various chemical applications. We present a detailed examination of synthetic protocols, comparative data on yield and purity, and characterization methodologies to assist in the selection of the most appropriate synthesis strategy.
Comparison of Synthesis Methods
The synthesis of cis-bis(oxalato)chromate(III), typically as the potassium salt cis-potassium diaquabis(oxalato)chromate(III), is primarily achieved through the redox reaction of potassium dichromate and oxalic acid. The key to obtaining the cis isomer lies in controlling the reaction conditions to favor the thermodynamically more stable product under non-equilibrium conditions.[1][2] While several variations of this method exist, they can be broadly categorized into two main approaches: a solid-state grinding method and an aqueous solution reaction.
While specific quantitative data on the comparative yield and purity of these methods is not extensively consolidated in the literature, the solid-state method is frequently cited for its simplicity and efficiency in producing the cis isomer directly. The aqueous method, while also effective, may require more careful control of conditions to prevent the formation of the trans isomer.
| Method | Description | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Solid-State Grinding | Potassium dichromate and oxalic acid are ground together with a minimal amount of water to initiate the reaction.[3] | Reported to be efficient, though specific percentages vary. | Generally high in the cis isomer due to the reaction conditions favoring the thermodynamic product. | Rapid, requires minimal solvent, and directly yields the cis isomer. | Can be a vigorous reaction that requires careful handling. |
| Aqueous Solution Reaction | Reactants are dissolved in water and the reaction is allowed to proceed. The cis isomer can be isolated by controlling temperature and concentration. | Variable, dependent on reaction conditions and purification steps. | May contain the trans isomer as an impurity, requiring purification. | Allows for better temperature control during the reaction. | May require additional steps to separate from the trans isomer. |
Experimental Protocols
Below are detailed methodologies for the synthesis and validation of cis-bis(oxalato)chromate(III).
Method 1: Solid-State Grinding Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III)
This method is adapted from established laboratory procedures.[3]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Ethanol (95%)
-
Mortar and pestle
-
Evaporating dish
-
Watch glass
Procedure:
-
In a clean and dry mortar, thoroughly grind 4 g of potassium dichromate and 12 g of oxalic acid dihydrate until a fine, homogeneous powder is obtained.[1]
-
Transfer the mixture to an evaporating dish and add a single drop of water to initiate the reaction. Immediately cover the dish with a watch glass. A vigorous exothermic reaction will occur with the evolution of gas.[3]
-
Once the initial reaction subsides, allow the mixture to cool.
-
Add 20 mL of 95% ethanol to the reaction mixture and stir to precipitate the product.
-
Collect the dark, crystalline product by filtration and wash with 95% ethanol.[1]
-
Dry the product in a desiccator.
Method 2: Aqueous Solution Synthesis and Purification
This protocol is a generalized procedure based on the principles of controlling isomerism in solution.[2]
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Distilled water
Procedure:
-
Prepare a saturated solution of oxalic acid dihydrate in boiling water.
-
Separately, prepare a concentrated solution of potassium dichromate in boiling water.
-
Slowly add the hot potassium dichromate solution to the hot oxalic acid solution while stirring.
-
Allow the reaction mixture to cool slowly to room temperature. The trans isomer, being less soluble, may precipitate first. If so, it can be removed by filtration.
-
To isolate the cis isomer, the solution is allowed to stand, and the more soluble cis complex will crystallize upon slow evaporation or cooling.
Validation and Characterization
The purity and identity of the synthesized cis-bis(oxalato)chromate(III) should be confirmed using the following techniques:
-
UV-Visible Spectroscopy: This is the primary method for distinguishing between the cis and trans isomers. Both isomers exhibit two d-d transition absorption bands, but with slight differences in their maxima and molar absorptivities. The absorption maxima for both isomers are typically observed around 415 nm and 560 nm.[1][4] The cis isomer generally shows slightly higher molar absorptivity compared to the trans isomer.
-
Infrared Spectroscopy (FTIR): The IR spectrum can provide information about the coordination of the oxalate and aqua ligands to the chromium center.
-
Elemental Analysis: To confirm the empirical formula of the complex.
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: Workflow for the synthesis and validation of pure cis-bis(oxalato)chromate(III).
Caption: Thermodynamic relationship between cis and trans isomers.
References
A Comparative Guide to the Kinetics of Trans-Cis Isomerization of Diaquabis(oxalato)chromate(III)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic studies on the trans-cis isomerization of the diaquabis(oxalato)chromate(III) ion, [Cr(C₂O₄)₂(H₂O)₂]⁻. This process is a fundamental example of geometric isomerization in octahedral complexes and is crucial for understanding the reactivity and stability of chromium(III) compounds, which have applications in various fields, including catalysis and materials science. This guide summarizes key kinetic data, details experimental protocols, and offers a comparative analysis with related systems to provide a thorough understanding of the factors governing this isomerization.
Quantitative Data Summary
The rate of trans-cis isomerization of diaquabis(oxalato)chromate(III) has been investigated under various conditions. The reaction is consistently found to follow first-order kinetics.[1][2][3][4] The cis isomer is generally considered to be the more thermodynamically stable form.[4][5][6] Key kinetic parameters from different studies are summarized in the table below.
| Kinetic Parameter | Value | Experimental Conditions | Reference |
| Activation Energy (Ea) | 17.9 kcal/mol | Aqueous solution | [2][3][4] |
| 2.5 kcal/mol | Not specified | [5] | |
| Arrhenius Factor (A) | 3 x 10⁹ s⁻¹ | Aqueous solution | [2][3][4] |
| Order of Reaction | First-order | Aqueous solution | [1][2][3][4] |
| Wavelength for Monitoring | 415 nm | Aqueous solution | [1][5] |
| 410 nm | Aqueous solution with metal ion catalysts | [7] | |
| Effect of Hydrogen Ion | Independent | Aqueous solution | [1] |
| Effect of Ionic Strength | Slight variation | Aqueous solution | [1] |
Comparative Analysis
Comparison with the Malonato Complex
The isomerization kinetics of the diaquabis(oxalato)chromate(III) ion have been compared to its malonato analogue. The rate of isomerization for the oxalato complex decreases with an increase in the concentration of an organic solvent (e.g., ethanol, dioxane, acetone) in aqueous mixtures.[8] This behavior contrasts with that of the analogous malonato complex, suggesting that different mechanisms, potentially a combination of dissociation and twist mechanisms, are at play in the isomerization of the oxalato complex.[8]
Catalytic Effect of Metal Ions
The trans-cis isomerization of diaquabis(oxalato)chromate(III) can be catalyzed by various metal ions. A study investigating the catalytic effects of Be²⁺, Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺ found that the reaction rate is influenced by the presence of these ions.[7] The kinetics of these catalyzed reactions were also studied spectrophotometrically by monitoring absorbance changes at 410 nm in aqueous solutions at a constant ionic strength and temperature range of 283–303 K.[7]
Experimental Protocols
The kinetic analysis of the trans-cis isomerization of diaquabis(oxalato)chromate(III) typically involves the synthesis of the trans and cis isomers, followed by spectrophotometric monitoring of the isomerization process.
Synthesis of Isomers
-
trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O: This isomer is typically prepared by dissolving oxalic acid dihydrate and potassium dichromate in boiling water.[5] The solution is then concentrated and allowed to slowly evaporate at room temperature for crystallization to occur.[5][9]
-
cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O: The cis isomer can be prepared by mixing finely ground potassium dichromate and oxalic acid dihydrate, adding a drop of water to initiate the reaction, and then adding ethanol.[5] Another method involves digesting the trans-isomer in water on a steam bath.[3]
Kinetic Measurements
The rate of the trans-cis isomerization is followed spectrophotometrically by monitoring the change in absorbance at a wavelength where the two isomers have significantly different molar extinction coefficients.[1] The wavelength of 415 nm is commonly used for this purpose.[1][5] The reaction is typically initiated by dissolving the trans-isomer in the desired solvent or solution and placing the sample in a thermostated spectrophotometer cell. Absorbance readings are taken at regular time intervals to determine the rate constant. The temperature is carefully controlled throughout the experiment.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for studying the kinetics of the trans-cis isomerization of diaquabis(oxalato)chromate(III).
Caption: Experimental workflow for kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Potassium Dioxalato Diaquo Chromium (III) Complexes: Trans–Cis Isomerization | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. inorganic chemistry - Why does only the cis-isomer of potassium dioxalatodiaquochromate(III) form? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Combined Computational and Experimental Studies of Trans- and Cis-Isomers of Potassium Diaquabis(Oxalato)Chromate (III) | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
A Comparative Guide to Bis(oxalato)chromate(III) and Alternatives as Precursors for Heterometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
The "complex-as-ligand" approach, a powerful strategy in coordination chemistry, allows for the rational design and synthesis of heterometallic complexes with tailored magnetic, electronic, and catalytic properties. In this guide, we provide a comprehensive comparison of bis(oxalato)chromate(III) with other notable chromium(III)-based precursors for the construction of these intricate molecular architectures. The performance of each precursor is evaluated based on experimental data from peer-reviewed literature, focusing on synthetic versatility, and the structural and magnetic properties of the resulting heterometallic assemblies.
The "Complex-as-Ligand" Strategy: A Workflow
The core principle of this synthetic methodology involves the use of a stable, coordinatively saturated metal complex, which possesses accessible donor atoms on its periphery, to bind to a second, different metal ion. This workflow allows for a stepwise and controlled assembly of polynuclear complexes.
Figure 1. General workflow for the "complex-as-ligand" synthetic approach.
Bis(oxalato)chromate(III) as a Precursor
The bis(oxalato)chromate(III) anion, typically in the form of [Cr(L)(ox)2]^- (where L is a bidentate ligand like 2,2'-bipyridine or phenanthroline) or [Cr(ox)2(H2O)2]^-, is a versatile building block for heterometallic complexes.[1] The coordinated oxalate ligands offer available carbonyl oxygen atoms that can readily bind to other metal ions.
Performance Overview:
-
Synthetic Versatility: The [Cr(AA)(C2O4)2]^- (where AA is an α-diimine type ligand) has been shown to react with a variety of metal ions, including Mn(II) and Co(II), to form polynuclear complexes.[2] The resulting structures can range from discrete trinuclear complexes to one-dimensional chains.[3]
-
Magnetic Properties: The oxalate bridge is an efficient mediator of magnetic interactions. Ferromagnetic coupling has been observed in Cr(III)-Mn(II) and Cr(III)-Co(II) systems, a desirable property for the design of molecular magnets.[3][4]
Alternative Chromium(III) Precursors
Tris(oxalato)chromate(III)
The [Cr(ox)3]^3- anion is another widely used precursor.[2] Having three oxalate ligands, it offers more potential coordination sites compared to its bis(oxalato) counterpart.
Performance Overview:
-
Structural Diversity: The higher number of available donor atoms allows for the formation of higher-dimensional networks, such as 2D and 3D coordination polymers.[5]
-
Magnetic Properties: Similar to the bis(oxalato) systems, the oxalate bridges in heterometallic complexes derived from [Cr(ox)3]^3- facilitate magnetic exchange interactions. For instance, in a binuclear Cr(III)-Mn(II) complex, a ferromagnetic coupling constant (J) of +1.6 cm⁻¹ was observed.[6]
Schiff Base Chromium(III) Complexes
Chromium(III) complexes with Schiff base ligands offer a tunable electronic and steric environment around the metal center. These complexes can be designed to have specific donor atoms available for coordination to a second metal ion.
Performance Overview:
-
Tunability: The electronic and steric properties of the Schiff base ligand can be readily modified by changing the starting aldehyde and amine, allowing for fine-tuning of the resulting heterometallic complex's properties.[7][8]
-
Yields: The synthesis of Schiff base chromium(III) complexes often proceeds with moderate to high yields, ranging from 47% to 98%.[9]
Cyanide-Bridged Chromium(III) Complexes
Anionic cyanide complexes of chromium(III), such as [Cr(L)(CN)4]^-, can act as precursors where the nitrogen end of the cyanide ligand coordinates to another metal center.
Performance Overview:
-
Strong Magnetic Coupling: The cyanide bridge is known to mediate strong magnetic interactions between metal centers. In Cr(III)-Mn(II) systems, this typically leads to antiferromagnetic coupling.[10]
-
Structural Variety: The linear nature of the cyanide bridge can lead to the formation of well-defined structures, including corrugated ladder-like chains and 2D layered networks.[10]
Comparative Data
Table 1: Spectroscopic Data of Chromium(III) Precursors and Derived Heterometallic Complexes
| Precursor/Complex | Ligand(s) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Reference(s) |
| (C3H5N2)[Cr(C2O4)2(H2O)2]·2H2O | Oxalate, Water | νas(C=O): ~1700, νs(C-O): ~1400 | 415, 560 | [11][12] |
| [Cr(pyim)(ox)2]^- based complexes | Pyridylimidazole, Oxalate | - | - | [3] |
| Cr(III)-Schiff Base | 2-hydroxy-1-naphthaldehyde derived | ν(C=N): ~1600-1620, ν(M-N): ~487-70, ν(M-O): ~572-644 | Broad d-d transitions | [9] |
| [Cr(L)(CN)4]^- based complexes | bpy, phen, Cyanide | ν(C≡N): ~2100-2200 | - | [10] |
Table 2: Magnetic Properties of Heterometallic Complexes
| Precursor Type | Heterometal | Bridging Ligand | Magnetic Coupling (J) | Description | Reference(s) |
| Bis(oxalato)chromate(III) | Mn(II) | Oxalate | > 0 | Ferromagnetic | [4] |
| Bis(oxalato)chromate(III) | Co(II) | Oxalate | > 0 | Ferromagnetic | [4] |
| Tris(oxalato)chromate(III) | Mn(II) | Oxalate | +1.6 cm⁻¹ | Ferromagnetic | [6] |
| Cyanide-bridged Cr(III) | Mn(II) | Cyanide & Oxalate | < 0 | Antiferromagnetic | [10] |
Experimental Protocols
Synthesis of cis-K[Cr(ox)2(H2O)2]·2H2O
Materials:
-
Potassium dichromate (K2Cr2O7)
-
Oxalic acid dihydrate (H2C2O4·2H2O)
-
Ethanol
Procedure:
-
Grind a mixture of 4 g of potassium dichromate and 12 g of oxalic acid dihydrate in a mortar.
-
Place the mixture in a 100 mL beaker and add 20 drops of water to initiate the reaction.
-
The mixture should liquefy and begin to effervesce.
-
Once the reaction subsides, add 20 mL of ethanol and stir until the mixture solidifies.
-
Collect the solid by suction filtration and wash with ethanol, followed by ether.
-
Recrystallize the product from a minimum amount of hot water.
Synthesis of a Schiff Base Chromium(III) Complex
Materials:
-
Chromium(III) chloride hexahydrate (CrCl3·6H2O)
-
Salicylaldehyde
-
An appropriate diamine (e.g., ethylenediamine)
-
Ethanol
Procedure:
-
Dissolve the diamine in ethanol.
-
Add an ethanolic solution of salicylaldehyde dropwise to the diamine solution with stirring.
-
Reflux the mixture for 2-3 hours to form the Schiff base ligand.
-
To the refluxing ligand solution, add an ethanolic solution of chromium(III) chloride hexahydrate.
-
Continue refluxing for another 1-2 hours.
-
Allow the solution to cool, and collect the precipitated complex by filtration.
-
Wash the product with ethanol and dry in a desiccator.
General Protocol for Heterometallic Complex Synthesis using the "Complex-as-Ligand" Approach
Materials:
-
A solution of the chromium(III) precursor complex (e.g., K[Cr(ox)2(H2O)2]·2H2O)
-
A salt of the second metal ion (e.g., Mn(ClO4)2·6H2O, Co(ClO4)2·6H2O)
-
Appropriate solvent (e.g., water, methanol, or a mixture)
Procedure:
-
Dissolve the chromium(III) precursor complex in a suitable solvent.
-
In a separate flask, dissolve the salt of the second metal ion in the same or a miscible solvent.
-
Slowly add the solution of the second metal salt to the solution of the chromium(III) precursor with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently heated, depending on the specific system.
-
Allow the solution to stand for slow evaporation or cool to induce crystallization of the heterometallic complex.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Logical Relationships in Heterometallic Complex Formation
The choice of precursor significantly influences the final structure and properties of the heterometallic complex. The following diagram illustrates the logical progression from precursor selection to the resulting complex characteristics.
Figure 2. Influence of precursor choice on the properties of heterometallic complexes.
Conclusion
The selection of a chromium(III) precursor for the synthesis of heterometallic complexes is a critical decision that dictates the dimensionality, topology, and magnetic properties of the final product.
-
Bis(oxalato)chromate(III) is a reliable and versatile precursor for generating lower-dimensional heterometallic systems, often exhibiting desirable ferromagnetic interactions.
-
Tris(oxalato)chromate(III) offers the potential for creating higher-dimensional networks with interesting magnetic properties.
-
Schiff base chromium(III) complexes provide a high degree of tunability, allowing for the rational design of precursors with specific steric and electronic features.
-
Cyanide-bridged chromium(III) complexes are excellent choices for constructing systems with strong magnetic coupling, although this is often antiferromagnetic.
The choice of precursor should be guided by the desired properties of the target heterometallic complex. For applications in molecular magnetism where ferromagnetic coupling is sought, oxalate-based precursors are often preferred. For systems requiring strong, albeit often antiferromagnetic, interactions, cyanide-bridged precursors are a suitable option. Schiff base complexes offer the most flexibility for fine-tuning the properties of the resulting materials. This guide provides a foundation for researchers to make informed decisions in the design and synthesis of novel heterometallic complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ferromagnetic coupling through the oxalate bridge in heterobimetallic Cr(III)–M(II) (M = Mn and Co) assemblies [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Bis and tris(oxalato)ferrate(iii) complexes as precursors of polynuclear compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Binuclear heterometallic M(iii)–Mn(ii) (M = Fe, Cr) oxalate-bridged complexes associated with a bisamidinium dication: a structural and magnetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterisation of Cr(III) and Co(II) Schiff Base Complexes [scirp.org]
- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 10. Heterometallic Cr-Mn complexes containing cyanide and oxalate bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qscience.com [qscience.com]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
